Dhx9-IN-6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H18ClFN4O4S2 |
|---|---|
Molecular Weight |
533.0 g/mol |
IUPAC Name |
N-[3-chloro-5-(methanesulfonamido)phenyl]-4-[3-[(5-fluoro-3-pyridinyl)methoxy]-2-pyridinyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H18ClFN4O4S2/c1-35(31,32)29-19-8-16(24)7-18(9-19)28-23(30)21-6-15(13-34-21)22-20(3-2-4-27-22)33-12-14-5-17(25)11-26-10-14/h2-11,13,29H,12H2,1H3,(H,28,30) |
InChI Key |
NPHAXUSEUGJGNE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CC(=CS2)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of Dhx9-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9), an ATP-dependent RNA/DNA helicase, is a critical player in a multitude of cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2][3][4] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention.[5][6][7] Dhx9-IN-6, also identified as Compound 620, has emerged as a potent, ATP-dependent inhibitor of DHX9.[8][9] This technical guide provides an in-depth exploration of the mechanism of action of this compound, leveraging available data and insights from the well-characterized DHX9 inhibitor, ATX968, to present a comprehensive overview for research and drug development professionals.
Core Mechanism of Action: Disruption of Nucleic Acid Metabolism
This compound exerts its effects by directly inhibiting the enzymatic activity of the DHX9 helicase.[8][9] DHX9 utilizes the energy from ATP hydrolysis to unwind complex nucleic acid structures such as RNA/DNA hybrids (R-loops) and G-quadruplexes.[5][10] By acting as an ATP-dependent inhibitor, this compound likely interferes with the ATP binding or hydrolysis functions of DHX9, thereby preventing the unwinding of these structures.[6][8]
The primary consequence of DHX9 inhibition by compounds like this compound is the accumulation of unresolved R-loops and other secondary nucleic acid structures.[5][11] This accumulation triggers a cascade of cellular events, leading to:
-
Replication Stress: Unresolved R-loops create obstacles for the DNA replication machinery, leading to replication fork stalling and collapse.[5][11]
-
DNA Damage: The stalled replication forks are prone to collapse, resulting in DNA double-strand breaks. This is evidenced by the increased phosphorylation of H2AX (γH2AX) and Replication Protein A (RPA), key markers of DNA damage and replication stress.[5]
-
Cell Cycle Arrest and Apoptosis: The cellular response to extensive DNA damage and replication stress involves the activation of cell cycle checkpoints, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[5] This is particularly pronounced in cancer cells with pre-existing deficiencies in DNA damage repair pathways, such as those with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR).[5][6]
-
Induction of an Interferon Response: The accumulation of cytosolic double-stranded RNA (dsRNA) and DNA, a consequence of DHX9 inhibition, can trigger a viral mimicry response.[11][12] This leads to the activation of innate immune signaling pathways and the production of type I interferons, which can further contribute to anti-tumor effects.[12]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and the related, extensively studied DHX9 inhibitor, ATX968.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| This compound | DHX9 | Biochemical Assay | 0.32 µM | [13] |
| This compound | LS411N cell proliferation | Cellular Assay | 0.0264 µM | [13] |
| ATX968 | DHX9 Helicase | Biochemical Assay | 8 nM | [1] |
| ATX968 | circBRIP1 Induction | Cellular Target Engagement | 0.054 µM | [14] |
Note: IC50 and EC50 values from different studies may not be directly comparable due to variations in experimental conditions.[9][15]
Signaling Pathways and Experimental Workflows
The inhibition of DHX9 by this compound initiates a signaling cascade that culminates in cell death, particularly in susceptible cancer cells. The experimental workflows to elucidate this mechanism involve a combination of biochemical and cell-based assays.
Caption: Signaling pathway initiated by this compound inhibition of DHX9.
Caption: Experimental workflow for characterizing DHX9 inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize DHX9 inhibitors, based on methodologies reported for ATX968.[5]
DHX9 Helicase Activity Assay
-
Principle: This assay measures the ability of DHX9 to unwind a fluorescently labeled nucleic acid substrate. Inhibition of DHX9 results in a decrease in the fluorescent signal.
-
Protocol:
-
A fluorogenic substrate, typically a dsRNA or DNA/RNA hybrid with a fluorophore and a quencher on opposite strands, is used.
-
Recombinant human DHX9 protein is incubated with the substrate in a suitable assay buffer.
-
The unwinding reaction is initiated by the addition of ATP.
-
This compound or a vehicle control is added at various concentrations.
-
The increase in fluorescence, resulting from the separation of the fluorophore and quencher upon substrate unwinding, is measured over time using a fluorescence plate reader.
-
IC50 values are calculated by plotting the rate of fluorescence increase against the inhibitor concentration.
-
Cell Proliferation Assay
-
Principle: This assay determines the effect of this compound on the growth of cancer cell lines.
-
Protocol:
-
Cancer cells (e.g., LS411N) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
IC50 values are determined by fitting the data to a dose-response curve.
-
Western Blotting for DNA Damage and Replication Stress Markers
-
Principle: This technique is used to detect and quantify the levels of specific proteins (γH2AX and phosphorylated RPA) that are indicative of DNA damage and replication stress.
-
Protocol:
-
Cells are treated with this compound or a vehicle control for various time points.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for γH2AX and phosphorylated RPA.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
Immunofluorescence for R-loop Staining
-
Principle: This method allows for the visualization and quantification of R-loop accumulation within cells following treatment with this compound.
-
Protocol:
-
Cells are grown on coverslips and treated with this compound or a vehicle control.
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Cells are incubated with a primary antibody that specifically recognizes DNA/RNA hybrids (e.g., S9.6 antibody).
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.
-
The intensity of the R-loop signal per nucleus is quantified using image analysis software.
-
Conclusion
This compound is a potent inhibitor of the DHX9 helicase, a critical enzyme for maintaining nucleic acid metabolism and genomic stability. Its mechanism of action centers on the disruption of DHX9's helicase activity, leading to the accumulation of toxic R-loops and subsequent replication stress, DNA damage, and ultimately, apoptosis in cancer cells. The pronounced sensitivity of MSI-H/dMMR cancer cells to DHX9 inhibition highlights a promising therapeutic window for compounds like this compound. The experimental framework outlined in this guide provides a robust approach for the continued investigation and development of DHX9 inhibitors as a novel class of anti-cancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. accenttx.com [accenttx.com]
- 3. uniprot.org [uniprot.org]
- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. accenttx.com [accenttx.com]
- 11. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. glpbio.com [glpbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Dhx9-IN-6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifaceted enzyme crucial to numerous cellular processes. Its functions span DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Dysregulation of DHX9 activity has been implicated in the pathogenesis of various diseases, including cancer and viral infections, making it a compelling target for therapeutic intervention.[1][2] Dhx9-IN-6 is a small molecule inhibitor of DHX9, designed to modulate its helicase activity and thereby influence downstream cellular pathways. This technical guide provides a comprehensive overview of the function of this compound, detailing its mechanism of action, impact on signaling pathways, and the experimental protocols to evaluate its efficacy.
Core Mechanism of Action
This compound functions as an ATP-dependent inhibitor of DHX9.[3] The enzymatic activity of DHX9 relies on the hydrolysis of ATP to unwind nucleic acid structures such as double-stranded RNA (dsRNA), DNA-RNA hybrids (R-loops), and G-quadruplexes.[4] By interfering with the ATPase activity of DHX9, this compound effectively halts these processes, leading to a cascade of cellular consequences.[1]
Key Cellular Functions Modulated by this compound
Inhibition of DHX9 by this compound is expected to impact several critical cellular functions:
-
Genomic Stability and DNA Damage Response: DHX9 plays a pivotal role in resolving R-loops, which are transcription byproducts that can otherwise lead to DNA damage and genomic instability.[5] Inhibition of DHX9 is expected to lead to the accumulation of R-loops, triggering the DNA damage response (DDR) and potentially inducing apoptosis in cancer cells that are highly dependent on DHX9 for survival.[4][5]
-
Signaling Pathways: DHX9 is known to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, including the NF-κB and PI3K/Akt pathways.
-
Antiviral Response: DHX9 is involved in the life cycle of various viruses and also plays a role in the host's antiviral immune response.[1][6][7] Inhibition of DHX9 can therefore have antiviral effects by disrupting viral replication or modulating the host's immune response.[8]
Quantitative Data
Quantitative data for the specific inhibitor this compound is limited in the public domain. However, data from other potent DHX9 inhibitors, such as ATX968 and enoxacin, provide a strong indication of the expected potency of DHX9 inhibition in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |
| ATX968 | LS411N | Colorectal Cancer | 0.0264 µM | [9] |
| ATX968 | HCT116 | Colorectal Cancer | < 1 µM | [9] |
| Enoxacin | A549 | Lung Cancer | 25.52 µg/ml | [10] |
| Enoxacin | NC-shRNA-A549 | Lung Cancer | 28.66 µg/ml | [10] |
| Enoxacin | DHX9-shRNA-A549 | Lung Cancer | 49.04 µg/ml | [10] |
Signaling Pathways Affected by this compound
NF-κB Signaling Pathway
DHX9 is a known positive regulator of the NF-κB signaling pathway. It interacts with the p65 subunit of NF-κB and enhances its transcriptional activity.[10][11] Inhibition of DHX9 with this compound is expected to suppress NF-κB-mediated transcription of pro-inflammatory and pro-survival genes.
References
- 1. Establishment of a Primary Screening Assay for the DHX9 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular RNA Helicase DHX9 Interacts with the Essential Epstein-Barr Virus (EBV) Protein SM and Restricts EBV Lytic Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Helicase DHX9: A Prime Target for Therapeutic Intervention
An In-depth Technical Guide on the DEAH-Box Helicase 9 (DHX9) and the Inhibitor DHX9-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
DEAH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved enzyme that plays a critical role in a multitude of cellular processes.[1] As an ATP-dependent helicase, DHX9 utilizes the energy from ATP hydrolysis to unwind DNA and RNA secondary structures, thereby regulating fundamental processes such as DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1][2] Its multifaceted nature and frequent dysregulation in various diseases, including cancer and viral infections, have positioned DHX9 as a compelling therapeutic target.[1][3] This technical guide provides a comprehensive overview of DHX9, its associated signaling pathways, and the inhibitory molecule this compound, offering valuable insights for researchers and drug development professionals.
Core Concepts: The DHX9 Protein
DHX9 is a member of the Superfamily 2 (SF2) of DExH-box helicases, characterized by the conserved Asp-Glu-Ala-His (DEAH) motif within its helicase core.[1] The protein architecture of DHX9 includes several key functional domains:
-
N-terminal double-stranded RNA-binding domains (dsRBDs): These domains are crucial for the recognition and binding of double-stranded RNA substrates.[1]
-
Helicase core: This central region contains the conserved helicase motifs responsible for ATP binding and hydrolysis, which fuels the unwinding of nucleic acid duplexes.
-
C-terminal domains: These regions are involved in protein-protein interactions and subcellular localization.
Functionally, DHX9 exhibits a 3' to 5' helicase activity, capable of unwinding a variety of nucleic acid structures, including DNA-DNA, RNA-RNA, and DNA-RNA hybrids.[4] This activity is essential for resolving R-loops, which are three-stranded nucleic acid structures that can otherwise lead to genomic instability.[2]
DHX9 in Cellular Signaling and Disease
DHX9 is intricately involved in several key signaling pathways, often acting as a transcriptional coactivator. Its dysregulation has been implicated in the pathogenesis of numerous diseases, particularly cancer.
Role in Transcription and NF-κB Signaling
DHX9 functions as a transcriptional coactivator by bridging transcription factors to the RNA polymerase II complex.[4][5] Notably, DHX9 has been shown to interact with and enhance the activity of the NF-κB p65 subunit, a key regulator of inflammatory and immune responses, as well as cell survival.[6] This interaction promotes the transcription of NF-κB target genes, contributing to the malignant phenotypes of certain cancers, such as colorectal cancer.[6]
DHX9 as a transcriptional coactivator in the NF-κB signaling pathway.
Involvement in PI3K-AKT Signaling
Recent studies have indicated that DHX9 is essential for the activation of the PI3K-AKT signaling pathway in the context of myelodysplastic syndromes.[7] This pathway is a critical regulator of cell proliferation, survival, and metabolism. The precise mechanism of how DHX9 influences this pathway is an active area of investigation.
DHX9 is implicated in the activation of the pro-survival PI3K-AKT pathway.
DHX9 as a Therapeutic Target
The critical roles of DHX9 in cancer cell proliferation and survival make it an attractive target for therapeutic intervention. Inhibition of DHX9 has been shown to be particularly effective in cancers with microsatellite instability (MSI), where the cells are highly dependent on DHX9 for survival.[3][8]
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor of DHX9. It has been identified as an ATP-dependent inhibitor of the RNA helicase A (DHX9) activity.[1]
Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DHX9) | 0.32 µM | Biochemical Assay | [2][4] |
| IC50 (Cell Proliferation) | 0.0264 µM | LS411N Colorectal Cancer Cells | [2][4] |
Experimental Protocols
DHX9 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of DHX9, which is a hallmark of its helicase function. A common method is a luminescence-based assay that detects the amount of ADP produced.
Materials:
-
Purified recombinant DHX9 enzyme
-
DHX9 substrate (e.g., double-stranded RNA)
-
ATP
-
Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.01% BSA)[4]
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Dilute the DHX9 enzyme to the desired concentration (e.g., 0.625 nM) in assay buffer.[4]
-
Add the diluted enzyme to the wells of a 384-well plate.
-
Add the test compound (e.g., this compound) at various concentrations to the wells containing the enzyme.
-
Pre-incubate the enzyme and compound for 15-20 minutes at room temperature.[4]
-
Initiate the reaction by adding a mixture of the DHX9 substrate (e.g., 15 nM dsRNA) and ATP (e.g., 5 µM) to each well.[4]
-
Incubate the reaction for a defined period (e.g., 45-60 minutes) at 30°C.[1][4]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the ATPase activity of DHX9.
A simplified workflow for the DHX9 ATPase activity assay.
Cell Proliferation Assay
This assay determines the effect of a DHX9 inhibitor on the growth of cancer cells.
Materials:
-
Cancer cell line (e.g., LS411N)
-
Cell culture medium and supplements
-
DHX9 inhibitor (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the DHX9 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 10 days, with media and compound replaced on day 5).[8]
-
At the end of the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell proliferation.
Conclusion
DHX9 is a pivotal enzyme with diverse and critical functions in cellular homeostasis. Its established role in promoting cancer cell proliferation and survival, particularly in tumors with specific genetic backgrounds like microsatellite instability, underscores its significance as a high-value therapeutic target. Inhibitors such as this compound demonstrate the potential of targeting DHX9's enzymatic activity for cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further explore the biology of DHX9 and advance the development of novel therapeutics targeting this multifaceted helicase. Continued investigation into the intricate mechanisms of DHX9 and the development of more potent and selective inhibitors will be crucial in translating these scientific insights into effective clinical treatments.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. accenttx.com [accenttx.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair | Cancer Research | American Association for Cancer Research [aacrjournals.org]
The Dual Mandate of DHX9: An In-depth Technical Guide on its Core Roles in DNA Replication and Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHX9, also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a ubiquitously expressed and highly conserved DExD/H-box helicase.[1] As a member of the Superfamily 2 (SF2) of helicases, it utilizes the energy from NTP hydrolysis to unwind complex nucleic acid structures, including double-stranded DNA and RNA, as well as DNA/RNA hybrids.[1][2] This multifaceted enzymatic activity places DHX9 at the nexus of several critical cellular processes, including transcription, translation, RNA processing, and the maintenance of genomic stability.[3][4] Its pivotal roles in DNA replication and the DNA damage response (DDR) have recently garnered significant attention, revealing it as a crucial guardian of genomic integrity.[3][5]
Suppression or loss of DHX9 function is associated with severe cellular consequences, including replication blockage, p53-dependent growth arrest, and premature senescence in normal cells.[5] Conversely, its overexpression is a common feature in multiple cancer types, where it supports unchecked proliferation and is often linked to poor prognosis.[2][6] This dual nature makes DHX9 a compelling subject of study and a promising target for therapeutic intervention, particularly in cancers characterized by genomic instability, such as those with microsatellite instability (MSI).[2][4]
This technical guide provides a comprehensive overview of the functions and mechanisms of DHX9 in DNA replication and repair, presents quantitative data on its activities, details key experimental protocols for its study, and visualizes its complex interaction pathways.
The Role of DHX9 in DNA Replication
DHX9 is indispensable for efficient and timely DNA replication. Its function in this process is multifaceted, involving direct participation at replication origins, resolution of structural impediments, and interaction with core components of the replication machinery.
Association with Replication Origins and Fork Progression
DHX9 localizes to origins of replication, where it is essential for the efficient production of nascent DNA.[1][5] Its suppression leads to a marked reduction in DNA synthesis, triggering a p53-dependent stress response that results in growth arrest.[1][5] This suggests that DHX9 is required for either the initiation or the elongation phase of replication.
The helicase activity of DHX9 is critical for resolving secondary structures that can form in DNA and act as roadblocks to the replication machinery.[3] These structures include R-loops (three-stranded DNA-RNA hybrids) and G-quadruplexes (G4s), which can stall replication forks and lead to genomic instability.[7][8]
-
R-Loop Resolution: R-loops can form co-transcriptionally when nascent RNA hybridizes with the template DNA strand.[3] DHX9 efficiently unwinds these DNA:RNA hybrids, preventing collisions between the replication and transcription machineries that can lead to fork stalling and collapse.[3][9]
-
G-Quadruplex Unwinding: DHX9 unwinds both DNA and RNA G-quadruplex structures.[1] Its ability to resolve G4s is facilitated by its interaction with DNA Polymerase η (Pol η), which is enriched at G4 sites and helps recruit DHX9 to promote replication across these impediments.[8][10]
Key Protein Interactions in DNA Replication
DHX9 collaborates with a suite of replication proteins to ensure genome duplication fidelity.
-
PCNA and Topoisomerase IIα: DHX9 interacts with Proliferating Cell Nuclear Antigen (PCNA), the central scaffold of the replisome, and Topoisomerase IIα, which resolves DNA catenanes, suggesting DHX9 is part of a larger replication complex.[1]
-
WRN Helicase: DHX9 forms a complex with Werner (WRN) helicase, a RecQ helicase involved in resolving structures at stalled forks.[1] DHX9 enhances WRN's exonuclease activity and stimulates its ability to unwind Okazaki fragment-like structures, which are intermediates in lagging strand synthesis.[1]
-
DNA Polymerase η (Pol η): Pol η recruits DHX9 to G4 structures, enabling the helicase to unwind these structures and allow the polymerase to bypass them.[8] A deficiency in either protein leads to attenuated replication across G4-rich genomic regions.[8]
The Role of DHX9 in DNA Repair
DHX9 is a key player in the DNA Damage Response (DDR), particularly in the repair of DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage. Its role is most prominent in the Homologous Recombination (HR) pathway.
Homologous Recombination (HR)
HR is a high-fidelity DSB repair mechanism that uses a homologous template. DHX9's role is critical in the initial step of HR, known as DNA end resection, which generates the 3' single-stranded DNA (ssDNA) overhangs necessary for RAD51 loading and strand invasion.[11][12]
-
Recruitment to Damage Sites: Following DSB induction, particularly by agents like camptothecin that cause transcription-dependent breaks, DHX9 accumulates at the damage sites.[11] This accumulation is dependent on active transcription and the presence of RNA.[11]
-
BRCA1 Recruitment: DHX9 is crucial for the recruitment of the BRCA1 tumor suppressor protein to DSBs.[13] It forms a complex with BRCA1 and binds to nascent RNA transcribed near the break site.[11][12] This RNA-dependent recruitment mechanism provides a critical link between transcription and HR repair.[13]
-
Facilitating End Resection: By recruiting BRCA1, DHX9 facilitates the subsequent recruitment of the end-resection machinery, including RPA and RAD51, to generate the ssDNA required for HR.[11] Consequently, cells deficient in DHX9 are impaired in HR and exhibit hypersensitivity to DNA damaging agents that require HR for repair, such as PARP inhibitors (e.g., Olaparib).[12]
Interaction with Other DNA Repair Pathways
While its role in HR is well-defined, DHX9 also interacts with components of other repair pathways.
-
Non-Homologous End Joining (NHEJ): DHX9 interacts with Ku86, a core component of the NHEJ pathway.[1] It is also phosphorylated by DNA-PK, the key kinase in NHEJ.[1] However, some studies indicate that DHX9-deficient cells are proficient in NHEJ, suggesting its role may be regulatory or context-dependent.[14]
-
ATR Signaling: In response to genotoxic stress, the ATR kinase phosphorylates DHX9.[15] This phosphorylation enhances DHX9's interaction with DNA damage proteins like γH2AX and BRCA1, facilitating its association with R-loops at damage sites to prevent further instability.[15]
-
Alternative DNA Structures: DHX9 recognizes and resolves triplex DNA structures (H-DNA).[16][17] By processing these non-canonical structures, which can be mutagenic, DHX9 contributes to the overall maintenance of genomic stability.[16]
Signaling Pathways and Logical Relationships
DHX9 in R-Loop Metabolism and Replication Fork Stability
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 5. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 7. Human DHX9 helicase preferentially unwinds RNA-containing displacement loops (R-loops) and G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polymerase η Recruits DHX9 Helicase to Promote Replication across Guanine Quadruplex Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. DHX9-dependent recruitment of BRCA1 to RNA promotes DNA end resection in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ntubeats.ntu.edu.tw [ntubeats.ntu.edu.tw]
- 16. academic.oup.com [academic.oup.com]
- 17. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of DHX9 Inhibition by DHX9-IN-6 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DExH-Box Helicase 9 (DHX9) is a multifaceted enzyme critically involved in a myriad of cellular processes including DNA replication, transcription, translation, and the maintenance of genomic stability. Its dysregulation is implicated in various pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of DHX9 inhibition, with a focus on the small molecule inhibitor DHX9-IN-6, on global gene expression. While specific quantitative data for this compound is emerging, this document leverages the extensive knowledge from DHX9 depletion studies—a strong proxy for inhibitor activity—to delineate the transcriptional consequences of targeting this key enzyme. Inhibition of DHX9 triggers a robust innate immune response, characterized by the upregulation of interferon-stimulated genes (ISGs) and NF-κB target genes, alongside an induction of the DNA damage response. Conversely, genes essential for cell cycle progression and DNA replication are markedly downregulated. This guide offers a comprehensive resource, including detailed experimental protocols and visual representations of the underlying signaling pathways, to support ongoing research and drug development efforts targeting DHX9.
Introduction to DHX9 and its Inhibition
DHX9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures, thereby playing a crucial role in regulating gene expression at multiple levels.[1][2] Its functions are integral to maintaining cellular homeostasis, and its overexpression has been linked to poor prognosis in several cancers.[3][4] The development of small molecule inhibitors targeting DHX9, such as this compound, represents a promising therapeutic strategy.[3] These inhibitors are designed to interfere with the helicase activity of DHX9, thereby mimicking the effects of its genetic depletion.[3]
The Effect of DHX9 Inhibition on Global Gene Expression
The inhibition of DHX9 leads to significant and predictable alterations in the cellular transcriptome. The data presented herein is primarily derived from studies involving the genetic depletion of DHX9 (e.g., via siRNA or CRISPR), which is expected to closely mirror the effects of a potent and specific inhibitor like this compound.
Upregulation of Innate Immunity and Inflammatory Response Genes
A primary consequence of DHX9 inhibition is the activation of a tumor-intrinsic interferon response.[1] This is characterized by the significant upregulation of a host of interferon-stimulated genes (ISGs) and other genes involved in antiviral and inflammatory responses. This effect is thought to be mediated by the accumulation of endogenous double-stranded RNA (dsRNA), which are normally processed by DHX9.[4]
Table 1: Upregulated Genes Following DHX9 Depletion
| Gene Symbol | Gene Name | Fold Change (Approx.) | Function |
| Interferon-Stimulated Genes (ISGs) | |||
| IFNB1 | Interferon Beta 1 | >10 | Key antiviral cytokine |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | >8 | Chemoattractant for immune cells |
| CXCL11 | C-X-C Motif Chemokine Ligand 11 | >8 | Chemoattractant for immune cells |
| CCL2 | C-C Motif Chemokine Ligand 2 | >5 | Chemoattractant for monocytes |
| ISG15 | ISG15 Ubiquitin Like Modifier | >5 | Ubiquitin-like protein involved in antiviral response |
| OAS1 | 2'-5'-Oligoadenylate Synthetase 1 | >4 | Antiviral enzyme |
| MX1 | MX Dynamin Like GTPase 1 | >4 | Antiviral GTPase |
| NF-κB Target Genes | |||
| TNFA | Tumor Necrosis Factor Alpha | >4 | Pro-inflammatory cytokine |
| IL1B | Interleukin 1 Beta | >3 | Pro-inflammatory cytokine |
| RELB | RELB Proto-Oncogene, NF-KB Subunit | >3 | Transcription factor in the NF-κB pathway |
| DNA Damage Response Genes | |||
| DDIT3 | DNA Damage Inducible Transcript 3 | >3 | Pro-apoptotic transcription factor |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | >2 | Involved in DNA repair and cell cycle arrest |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | >2 | Cell cycle inhibitor |
Note: The fold changes are approximate and can vary depending on the cell type and experimental conditions. The data is compiled from studies on DHX9 depletion.[1][4]
Downregulation of Cell Cycle and DNA Replication Genes
Inhibition of DHX9 also leads to a significant downregulation of genes that are essential for cell proliferation, including those involved in DNA replication and cell cycle progression.[4] This provides a direct mechanism for the anti-proliferative effects observed upon DHX9 inhibition.
Table 2: Downregulated Genes Following DHX9 Depletion
| Gene Symbol | Gene Name | Fold Change (Approx.) | Function |
| Cell Cycle Genes | |||
| CCNE2 | Cyclin E2 | < -2 | G1/S transition |
| CDK1 | Cyclin Dependent Kinase 1 | < -2 | G2/M transition |
| E2F1 | E2F Transcription Factor 1 | < -2 | Promotes cell cycle progression |
| DNA Replication Genes | |||
| MCM2 | Minichromosome Maintenance Complex Component 2 | < -2 | DNA replication licensing |
| PCNA | Proliferating Cell Nuclear Antigen | < -2 | DNA replication and repair |
| RRM2 | Ribonucleotide Reductase Regulatory Subunit M2 | < -2 | Deoxyribonucleotide synthesis |
Note: The fold changes are approximate and can vary depending on the cell type and experimental conditions. The data is compiled from studies on DHX9 depletion.[4]
Signaling Pathways Modulated by DHX9 Inhibition
The observed changes in gene expression upon DHX9 inhibition are a direct consequence of the perturbation of key signaling pathways.
Activation of the cGAS-STING and NF-κB Pathways
DHX9 inhibition leads to the accumulation of cytoplasmic nucleic acids, which are potent triggers of the innate immune system. This activates the cGAS-STING pathway, leading to the phosphorylation of IRF3 and the production of type I interferons.[4] Concurrently, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines.[5]
Caption: this compound-mediated inhibition of DHX9 leads to dsRNA accumulation, activating innate immune signaling.
Induction of the DNA Damage Response and Cell Cycle Arrest
The impairment of DHX9's function in R-loop resolution and DNA replication leads to replication stress and the accumulation of DNA damage.[4] This triggers the DNA damage response (DDR), leading to the activation of checkpoint kinases and subsequent cell cycle arrest, primarily at the G1/S and G2/M transitions.
Caption: Inhibition of DHX9 induces replication stress and DNA damage, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are generalized protocols for assessing the effect of this compound on gene expression. Specific details may need to be optimized for different cell lines and experimental setups.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., a small cell lung cancer or colorectal cancer line known to be sensitive to DHX9 inhibition) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. Include a DMSO-only vehicle control.
-
Treatment: The following day, replace the culture medium with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
RNA Extraction and Quality Control
-
Harvesting: After the incubation period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
RNA Isolation: Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves chloroform extraction and isopropanol precipitation.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
qPCR Run: Perform the qPCR reaction on a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound treated samples and vehicle controls, normalized to the reference gene.
RNA-Sequencing (RNA-Seq)
-
Library Preparation: Starting with high-quality total RNA, prepare RNA-seq libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2 or edgeR) to identify genes that are significantly differentially expressed between this compound treated and control samples.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify enriched biological pathways and gene ontology terms.
-
Caption: A generalized workflow for analyzing the effects of this compound on gene expression.
Conclusion and Future Directions
The inhibition of DHX9 by small molecules like this compound presents a compelling anti-cancer strategy. The profound impact on gene expression, leading to the induction of an immunogenic phenotype and cell cycle arrest, underscores the therapeutic potential of this approach. While the data from DHX9 depletion studies provide a strong foundation for understanding the mechanism of action of DHX9 inhibitors, future studies should focus on generating comprehensive transcriptomic and proteomic data specifically for this compound and other next-generation inhibitors. This will be crucial for identifying predictive biomarkers of response and for the rational design of combination therapies to maximize clinical benefit. The detailed protocols and pathway analyses provided in this guide are intended to facilitate these critical next steps in the development of DHX9-targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
The Cellular Impact of DHX9 Inhibition: A Technical Overview
Disclaimer: Publicly available information on the specific inhibitor Dhx9-IN-6 is limited. This guide provides a comprehensive overview of the cellular pathways affected by inhibiting the DEAH-box helicase 9 (DHX9), drawing on data from other known DHX9 inhibitors as a proxy. The mechanisms and effects described herein are presumed to be broadly applicable to potent and selective DHX9 inhibitors.
Introduction
DEAH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[1][2] Its ability to unwind DNA and RNA secondary structures makes it a critical regulator of nucleic acid metabolism.[3] Dysregulation of DHX9 has been implicated in several diseases, particularly cancer and viral infections, making it an attractive therapeutic target.[1][2] This document outlines the known cellular pathways affected by DHX9 inhibition, supported by available quantitative data and experimental methodologies.
Core Cellular Pathways Modulated by DHX9 Inhibition
Inhibition of DHX9's enzymatic activity, primarily its ATP-dependent helicase function, triggers a cascade of cellular events stemming from the accumulation of unresolved nucleic acid secondary structures.[1] This leads to significant disruptions in DNA replication and transcription, ultimately culminating in cell cycle arrest and apoptosis, particularly in cancer cells with specific genetic backgrounds like microsatellite instability (MSI).[4][5]
Induction of Replication Stress and DNA Damage
The primary consequence of DHX9 inhibition is the accumulation of RNA:DNA hybrids (R-loops) and other non-canonical DNA structures, such as G-quadruplexes.[5] DHX9 normally resolves these structures, and its inhibition leads to their persistence, which physically obstructs the progression of replication forks.[6] This obstruction results in replication stress, characterized by the stalling and potential collapse of replication forks.
The cellular response to this stress involves the activation of the DNA Damage Response (DDR) pathway. Key proteins in this pathway, such as ATR and the histone variant H2AX (phosphorylated to γH2AX), are activated.[4] Persistent replication stress leads to the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage.
Cell Cycle Arrest
The activation of the DDR pathway initiates signaling cascades that lead to cell cycle arrest, providing the cell with an opportunity to repair the DNA damage. The p53 tumor suppressor pathway is a critical mediator of this response.[7] Upon sensing DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of its target genes, including the cyclin-dependent kinase inhibitor p21.[8] p21, in turn, inhibits cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, resulting in a G1/S or G2/M phase arrest.[4]
Apoptosis
If the DNA damage induced by DHX9 inhibition is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis.[9] The p53 pathway also plays a role in initiating apoptosis. Prolonged cell cycle arrest and persistent DNA damage signaling can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades. This is often observed in cancer cells that are highly dependent on DHX9 for their survival, such as those with deficient mismatch repair (dMMR) mechanisms.[4][5]
Quantitative Data on DHX9 Inhibition
The following table summarizes the available quantitative data for the DHX9 inhibitor ATX968, which serves as an exemplar for the potential potency of compounds targeting DHX9.
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| ATX968 | Cell Viability | CRC-MSI Cells (n=13) | ~1 µM | [10] |
| ATX968 | Cell Viability | CRC-MSS Cells (n=23) | >10 µM | [10] |
| Compound 1 | DHX9 ATPase Assay | - | EC50 = 2.9 µM | [11] |
| Compound 1 | DHX9 Unwinding Assay | - | IC50 = 21.4 µM | [11] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of DHX9 inhibitors are provided below.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the DHX9 inhibitor or DMSO as a vehicle control.
-
Incubation: Plates are incubated for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis: The data is normalized to the DMSO control, and IC50 values are calculated using a non-linear regression model.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Cells are treated with the DHX9 inhibitor or vehicle control for a specified period (e.g., 48-96 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or DAPI for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI/DAPI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Quantification: The percentage of apoptotic cells is quantified using flow cytometry analysis software.[3]
Immunoblotting
-
Cell Lysis: Following treatment with a DHX9 inhibitor, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., γH2AX, p53, p21, cleaved caspases) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Cellular Pathways Affected by DHX9 Inhibition
Caption: Overview of cellular pathways affected by DHX9 inhibition.
Experimental Workflow for Assessing DHX9 Inhibitor Activity
Caption: Workflow for evaluating the cellular effects of a DHX9 inhibitor.
Conclusion
Inhibition of DHX9 represents a promising therapeutic strategy, particularly for cancers with a high dependency on this helicase for maintaining genomic stability. The cellular pathways affected by DHX9 inhibition are centered around the induction of replication stress and DNA damage, leading to p53-dependent cell cycle arrest and apoptosis. Further research into specific inhibitors like this compound will be crucial to fully elucidate their therapeutic potential and to identify patient populations most likely to benefit from this targeted approach.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]
- 3. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. accenttx.com [accenttx.com]
- 11. pubs.acs.org [pubs.acs.org]
Investigating the Enzymatic Activity of DHX9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifaceted enzyme crucial to numerous cellular processes.[1][2] As a member of the Superfamily 2 (SF2) of DExD/H-box helicases, DHX9 utilizes the energy from nucleotide triphosphate (NTP) hydrolysis to remodel nucleic acid structures.[3][4] Its functions are diverse, spanning DNA replication, transcriptional regulation, RNA processing, and the maintenance of genomic stability.[1][4]
Given its integral role, the dysregulation of DHX9 activity is implicated in various diseases, including cancer and viral infections, making it a compelling target for therapeutic intervention.[1][4][5] This guide provides an in-depth overview of DHX9's enzymatic activities, detailed protocols for its characterization, and a summary of its involvement in key signaling pathways.
Core Enzymatic Activities: Helicase and ATPase
DHX9 possesses both RNA/DNA helicase and ATPase activity. These functions are intrinsically linked; the enzyme harnesses the energy from ATP hydrolysis to unwind complex nucleic acid secondary structures.[2][5] DHX9 is a versatile helicase capable of resolving a wide array of substrates, including double-stranded RNA (dsRNA), double-stranded DNA (dsDNA), RNA/DNA hybrids, R-loops, G-quadruplexes, and triplex DNA.[3][4][6] Its activity is critical for resolving transcription/replication conflicts and suppressing R-loop-associated DNA damage to maintain genomic integrity.[1]
Data Presentation: Substrate Specificity and Kinetic Parameters
Quantitative analysis of DHX9's enzymatic activity reveals a distinct substrate preference. The enzyme's helicase activity is structure-specific, showing a higher propensity for unwinding RNA-containing and complex multi-stranded structures.[3] Efficient helicase activity often requires a 3' single-stranded tail, which may serve as an initial binding and entry point for the enzyme.[3]
Table 1: Substrate Unwinding Efficiency of DHX9 Helicase This table summarizes the descending order of helicase efficiency for various nucleic acid substrates as determined by in-vitro assays.
| Rank | Substrate Type | Description |
| 1 | RNA G-quadruplex | Four-stranded structures formed in guanine-rich RNA sequences. |
| 2 | R-loops | Three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single-stranded DNA.[3] |
| 3 | DNA G-quadruplex | Four-stranded structures formed in guanine-rich DNA sequences. |
| 4 | D-loops | Displacement loops created when a single DNA strand invades a DNA duplex.[3] |
| 5 | RNA Forks | Forked duplex RNA structures. |
| 6 | DNA Forks | Forked duplex DNA structures.[3] |
Table 2: Reported Kinetic and Assay Parameters for DHX9 ATPase Activity The ATPase activity of DHX9 is dependent on the presence of a nucleic acid substrate. The following parameters have been reported in optimized assay conditions. Note that specific values can be lot- and condition-dependent.[7]
| Parameter | Value / Condition | Source |
| Enzyme Concentration | 0.625 nM - 4 nM | [4][7] |
| ATP Concentration | 50 µM - 500 µM | [4][7] |
| Substrate | Yeast RNA (0.1 mg/mL) or dsRNA with 3' overhang | [4][7] |
| Temperature | 30°C - 32°C | [7][8] |
| Incubation Time | 20 min - 60 min | [7][8] |
| Magnesium (MgCl₂) Dependence | Activity is dependent on MgCl₂; optimal at ~20 mM. | [4] |
Experimental Protocols
Characterizing the enzymatic functions of DHX9 is fundamental to screening for potential inhibitors. Below are detailed methodologies for assessing its ATPase and helicase activities.
Protocol 1: DHX9 ATPase Activity Assay
This protocol is designed to quantify the rate of ATP hydrolysis by DHX9 in the presence of an RNA substrate. The amount of ADP produced is directly proportional to the enzyme's ATPase activity.[5] Commercially available kits, such as ADP-Glo™ or Transcreener® ADP², are commonly used for detection.[4][7][9]
A. Materials and Reagents:
-
Purified, active human DHX9 enzyme.[7]
-
Substrate: Yeast RNA or a specific dsRNA oligonucleotide.[7]
-
Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Tween 20, 0.01% BSA.[4]
-
ATP solution (e.g., 5 mM stock).
-
Test compounds (inhibitors) dissolved in DMSO.
-
ADP detection reagent (e.g., ADP-Glo™, Transcreener®).
-
384-well white plates.[4]
-
Plate reader capable of luminescence or fluorescence detection.
B. Experimental Procedure:
-
Reagent Preparation: Prepare the 1X Assay Buffer. Dilute the DHX9 enzyme to the desired working concentration (e.g., 1.25 nM for a 0.625 nM final concentration) in assay buffer.[4] Prepare the RNA/ATP substrate mix by combining RNA and ATP in the assay buffer to achieve the desired final concentrations (e.g., 0.1 mg/mL RNA and 50 µM ATP).[7]
-
Compound Plating: Add test compounds or DMSO (vehicle control) to the wells of the 384-well plate. The final DMSO concentration should not exceed 1%.[5]
-
Enzyme Addition: Add the diluted DHX9 enzyme solution to each well. Allow a pre-incubation period of 15-20 minutes at room temperature.[4][9]
-
Reaction Initiation: Start the enzymatic reaction by adding the RNA/ATP substrate mix to all wells. The final reaction volume is typically 10-20 µL.[4][7]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[4][7]
-
Reaction Quenching & Detection: Stop the reaction and detect the generated ADP by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves adding an equal volume of detection reagent (e.g., ADP-Glo™ reagent) and incubating for 45 minutes at room temperature.[4][9]
-
Signal Measurement: For luminescence-based assays, a second kinase detection reagent may be required.[9] After the final incubation, read the plate on a luminometer.[4][9] The signal is inversely proportional to DHX9 activity (as ATP is converted to ADP).
-
Data Analysis: Subtract the "blank" (no enzyme) values from all readings. Plot the signal versus inhibitor concentration to determine IC₅₀ values.
Protocol 2: DHX9 Helicase (Nucleic Acid Unwinding) Assay
This protocol measures the ability of DHX9 to unwind a duplex nucleic acid substrate. It typically uses a radiolabeled or fluorescently labeled substrate, where the unwound single strand can be separated from the duplex by gel electrophoresis.
A. Materials and Reagents:
-
Purified, active human DHX9 enzyme.
-
Helicase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 5 mM ATP.[8]
-
Substrate: A duplex RNA or DNA substrate with a 3' overhang, where one strand is labeled (e.g., with ³²P or a fluorescent tag).
-
Stop Solution: 20 mM EDTA, 0.5% SDS, 0.1% bromophenol blue, 10% glycerol.
-
Native polyacrylamide gel (e.g., 12% native PAGE).
-
TBE Buffer (Tris/Borate/EDTA).
B. Experimental Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the helicase assay buffer, the labeled duplex substrate (e.g., 5 nM final concentration), and any test compounds.[8]
-
Reaction Initiation: Add the DHX9 enzyme to the reaction mixture to initiate unwinding.
-
Incubation: Incubate the reaction at 32-37°C for 20-30 minutes.[8]
-
Reaction Termination: Stop the reaction by adding an equal volume of Stop Solution. The EDTA chelates Mg²⁺, inhibiting the ATP-dependent helicase, and the SDS denatures the enzyme.
-
Gel Electrophoresis: Load the samples onto a native polyacrylamide gel. Run the gel at a constant voltage to separate the unwound single-stranded (ss) product from the double-stranded (ds) substrate.
-
Visualization: Visualize the labeled nucleic acids. For radiolabeled substrates, expose the gel to a phosphor screen and image using a phosphorimager. For fluorescent substrates, use a gel imager with the appropriate excitation and emission filters.
-
Data Analysis: Quantify the band intensities for both the duplex substrate and the unwound single-stranded product. Calculate the percentage of unwound substrate for each reaction.
Signaling Pathways Involving DHX9
DHX9 is a key regulator in several signaling pathways, most notably in innate immunity and cancer progression through its interaction with the NF-κB pathway.[1][10]
Role in NF-κB-Mediated Innate Immunity
In response to DNA virus infection, DHX9 plays a critical role in activating the host's innate immune response.[10] It functions as a transcriptional co-factor, promoting the expression of antiviral cytokines. This function is independent of its role as a cytosolic DNA sensor.[10][11]
The mechanism involves DHX9 acting as a molecular bridge in the nucleus. Following viral infection, the transcription factor NF-κB (specifically the p65/RelA subunit) is activated and translocates to the nucleus.[10][12] DHX9 physically associates with p65 on the chromatin at the promoter regions of target genes. Subsequently, DHX9 is essential for recruiting RNA Polymerase II (RNAPII) to this complex.[10][12] This entire process requires the ATPase/helicase activity of DHX9 and results in robust transcription of NF-κB-dependent genes, such as those for antiviral cytokines.[10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. RNA Helicase A - Wikipedia [en.wikipedia.org]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accenttx.com [accenttx.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the DHX9 Inhibitor Dhx9-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme crucial for various cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its ability to unwind DNA and RNA duplexes, as well as complex secondary structures like R-loops and G-quadruplexes, positions it as a critical regulator of nucleic acid metabolism.[1][2] Dysregulation of DHX9 has been implicated in several cancers, making it an attractive therapeutic target.[3][4]
This document provides detailed experimental protocols for the use of Dhx9-IN-6, an ATP-dependent inhibitor of DHX9, in cell culture.[5] The protocols outlined below are based on studies conducted with the potent and selective DHX9 inhibitor, ATX968, and are intended to serve as a guide for investigating the cellular effects of DHX9 inhibition.[1][3][6] Inhibition of DHX9 has been shown to induce an increase in R-loops, leading to replication stress, DNA damage, cell cycle arrest, and ultimately, apoptosis, particularly in cancer cells with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR).[3][4]
Data Presentation
Table 1: Effect of DHX9 Inhibition on Cell Viability in Colorectal Cancer Cell Lines
| Cell Line | MMR Status | Treatment | Proliferation Inhibition (EC50 in µM) | Reference |
| LS411N | MSI-H/dMMR | ATX968 | 0.054 | [6] |
| HCT116 | MSI-H/dMMR | ATX968 | Data not specified | [1] |
| NCI-H747 | MSS/pMMR | ATX968 | >10 | [1][6] |
| HT29 | MSS/pMMR | ATX968 | >10 | [1] |
MSI-H: Microsatellite Instability-High; dMMR: deficient Mismatch Repair; MSS: Microsatellite Stable; pMMR: proficient Mismatch Repair.
Table 2: Cellular Effects of DHX9 Inhibition in MSI-H/dMMR Cancer Cells
| Assay | Cell Line | Treatment | Observation | Reference |
| R-loop Accumulation | LS411N | 1 µM ATX968 (48h) | Increased nuclear R-loops | [1] |
| DNA Damage (γH2AX) | LS411N | 1 µM ATX968 (7 days) | Increased γH2AX levels | [1] |
| Cell Cycle Arrest | LS411N | 1 µM ATX968 (5 days) | G2/M arrest | [1] |
| Apoptosis (Annexin V) | LS411N | 1 µM ATX968 (6 days) | Increased Annexin V positive cells | [1] |
Experimental Protocols
Cell Culture and Treatment with this compound
Objective: To treat cultured cancer cells with this compound to assess its biological effects.
Materials:
-
Cancer cell lines (e.g., LS411N, HCT116, NCI-H747, HT29)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or ATX968)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in complete growth medium to ~70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. For ATX968, a 10 mM stock is commonly used.[6]
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. A typical final concentration for ATX968 is 1 µM.[1][6]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours, or up to 14 days for long-term assays).[1]
-
Proceed with downstream assays such as cell viability, western blotting, or immunofluorescence.
Cell Viability Assay (Colony Formation)
Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Treated cells from Protocol 1
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control as described in Protocol 1.
-
Incubate the cells for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.[1]
-
After the incubation period, wash the cells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 ml of Crystal Violet solution to each well. Incubate for 15 minutes at room temperature.
-
Wash the wells with water until the background is clean.
-
Air dry the plates and photograph or scan the wells to visualize the colonies.
-
For quantification, dissolve the stain in 10% acetic acid and measure the absorbance at 590 nm.
Immunofluorescence Staining for R-loops
Objective: To visualize the accumulation of R-loops in cells treated with this compound.
Materials:
-
Cells grown on coverslips and treated as in Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-DNA-RNA hybrid (S9.6) antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Protocol:
-
Grow cells on coverslips in a 24-well plate and treat with this compound or vehicle for 48 hours.[1]
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[7]
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[7]
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary S9.6 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope.
Western Blot Analysis for DNA Damage Markers
Objective: To detect changes in the levels of DNA damage response proteins (e.g., γH2AX, pRPA) following treatment with this compound.
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX, anti-pRPA (S4/S8), anti-DHX9, and a loading control (e.g., anti-Actin or anti-Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound or vehicle for the desired time (e.g., up to 7 days for DNA damage markers).[1]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.[8][9]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Immunofluorescence staining [bio-protocol.org]
- 8. DHX9 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. DHX9 antibody (67153-1-Ig) | Proteintech [ptglab.com]
Application Notes and Protocols for In Vitro Use of Dhx9-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the in vitro use of Dhx9-IN-6, a hypothetical inhibitor of DExH-Box Helicase 9 (DHX9). DHX9 is a multifaceted enzyme involved in critical cellular processes including transcription, translation, maintenance of genomic stability, and innate immune responses.[1][2][3][4][5][6] Its association with cancer and viral infections makes it a compelling target for therapeutic development.[1][2][3][4] This document outlines experimental procedures to characterize the biochemical and cellular effects of this compound.
Mechanism of Action
DHX9 is an ATP-dependent helicase that unwinds double-stranded DNA and RNA, as well as complex secondary structures like R-loops and G-quadruplexes.[1][2][5][7] Inhibition of DHX9's enzymatic activity is expected to disrupt these processes. This compound is designed to interfere with the ATPase and/or helicase activity of DHX9, leading to the accumulation of its nucleic acid substrates. This can trigger downstream cellular consequences such as replication stress, DNA damage, and activation of innate immune signaling pathways.[7][8]
Biochemical Assays
Biochemical assays are fundamental to determining the direct inhibitory effect of this compound on the enzymatic functions of purified DHX9 protein.
DHX9 ATPase Activity Assay
This assay measures the conversion of ATP to ADP, which is catalyzed by the helicase domain of DHX9.[9] A common method utilizes a luminescence-based ADP detection reagent.
Table 1: Summary of a Representative DHX9 ATPase Assay
| Parameter | Value/Condition |
| Assay Format | 384-well plate |
| Recombinant Protein | Purified human DHX9 (e.g., amino acids 150-1150) |
| Substrate | ATP, dsRNA or quadruplex DNA/RNA |
| Detection Method | ADP-Glo™ Luminescence Assay |
| Final DMSO Concentration | ≤ 1% |
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 100 nL of the compound dilutions to a 384-well assay plate.
-
In a separate tube, prepare the assay buffer: 40 mM HEPES (pH 7.5), 0.01% Tween 20, 0.01% BSA, 1 mM DTT, 20 mM MgCl2, and 0.004 U/mL RNAseOUT.[1][7]
-
Add 0.625 nM of purified DHX9 enzyme to the assay wells containing the inhibitor and pre-incubate for 15 minutes at room temperature.[1]
-
Initiate the reaction by adding the ATP and nucleic acid substrate solution.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure ADP production using a commercial kit like ADP-Glo™ following the manufacturer's instructions.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic curve.
DHX9 Helicase (Unwinding) Assay
This assay directly measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate.[1][7]
Table 2: Summary of a Representative DHX9 Helicase Assay
| Parameter | Value/Condition |
| Assay Format | 384-well black plate |
| Substrate | Fluorescently labeled dsRNA or DNA/RNA hybrid |
| Detection Method | Fluorescence intensity |
| Final Enzyme Concentration | 2.5 nM DHX9 |
| Final Substrate Concentration | 12.5 nM oligonucleotide, 5 µM ATP |
Protocol:
-
Prepare serial dilutions of this compound in DMSO and add to a 384-well plate.
-
Use the same optimized assay buffer as the ATPase assay.[1][7]
-
Add 2.5 nM of DHX9 to the wells and pre-incubate with the compound for 15 minutes.[1][7]
-
Initiate the unwinding reaction by adding a mixture of the fluorescently labeled oligonucleotide substrate (12.5 nM) and ATP (5 µM).[1][7]
-
Measure the change in fluorescence kinetically over 30 minutes using a plate reader.[7]
-
Calculate the initial reaction velocities and determine the IC50 value of this compound.
Cellular Assays
Cellular assays are crucial for evaluating the effects of this compound in a biological context.
Cell Proliferation and Viability Assays
These assays determine the impact of this compound on cancer cell growth and survival.
Protocol (Colony Formation Assay): [7]
-
Seed cells (e.g., colorectal cancer cell lines) at a low density in 6-well plates.
-
Treat the cells with a dose range of this compound or DMSO as a vehicle control.
-
Replace the media with fresh media containing the compound every 3-4 days.
-
After 10-14 days, when visible colonies have formed, wash the plates with PBS.
-
Fix the colonies with 70% ethanol and stain with 0.5% crystal violet.
-
Quantify the colonies by imaging and analysis.
Protocol (CellTiter-Glo® Viability Assay): [10]
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader to determine the number of viable cells.
R-loop and G-quadruplex Accumulation Assays
Inhibition of DHX9 is expected to lead to the accumulation of R-loops and G-quadruplexes.[7] This can be visualized by immunofluorescence.
Protocol (Immunofluorescence): [7]
-
Grow cells on coverslips and treat with this compound or DMSO for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with primary antibodies against R-loops (S9.6 antibody) or G-quadruplexes (BG4 antibody) overnight at 4°C.[7]
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips with a DAPI-containing mounting medium to stain the nuclei.
-
Image the cells using a fluorescence microscope.
DNA Damage and Replication Stress Assays
The accumulation of unresolved nucleic acid structures can lead to DNA damage and replication stress.[7][8]
Protocol (Western Blot for γH2AX and pRPA): [7]
-
Treat cells with this compound for various time points (e.g., 24, 48, 72 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against γH2AX and phosphorylated RPA (pRPA), which are markers of DNA damage and replication stress, respectively.[7]
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
Innate Immune Response Activation Assay
DHX9 loss can trigger a tumor-intrinsic interferon response.[8] This can be assessed by measuring the expression of interferon-stimulated genes (ISGs).
Protocol (qRT-PCR for ISGs): [8]
-
Treat cells with this compound for 24-48 hours.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for ISGs (e.g., IFNB, CXCL10, CCL2) and a housekeeping gene for normalization.[8]
-
Analyze the relative gene expression using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound can aid in understanding its mechanism of action.
Caption: DHX9 signaling pathways and points of intervention by this compound.
Caption: A typical experimental workflow for characterizing a DHX9 inhibitor.
References
- 1. accenttx.com [accenttx.com]
- 2. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dhx9-IN-6: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Dhx9-IN-6, a potent inhibitor of the DExH-box helicase 9 (DHX9).
Introduction
This compound is a small molecule inhibitor of DEAD-box helicase 9 (DHX9), also known as RNA Helicase A (RHA). DHX9 is an ATP-dependent RNA helicase with crucial roles in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][2] Dysregulation of DHX9 activity has been implicated in the development and progression of cancer, making it a compelling target for therapeutic intervention.[1][2][3] this compound serves as a valuable tool for investigating the biological functions of DHX9 and for preclinical studies in oncology.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₃H₁₈ClFN₄O₄S₂ | MedchemExpress |
| Molecular Weight | 532.99 g/mol | MedchemExpress |
| CAS Number | 2973401-56-6 | MedchemExpress |
| Appearance | White to off-white solid | MedchemExpress |
Solubility and Preparation in DMSO
This compound exhibits solubility in dimethyl sulfoxide (DMSO). However, reported solubility values vary, suggesting that careful preparation is crucial for reproducible experimental results.
| Solvent | Solubility | Notes | Reference |
| DMSO | Sparingly soluble: 1-10 mg/mL | - | Cayman Chemical[4], GlpBio[5] |
| DMSO | 100 mg/mL (187.62 mM) | Requires sonication. Hygroscopic DMSO can significantly impact solubility; use freshly opened DMSO. | MedchemExpress[6] |
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general guideline for preparing a this compound stock solution. Researchers should adapt this protocol based on their specific experimental needs and the solubility data provided by the supplier of their specific batch of the compound.
Materials:
-
This compound powder
-
Anhydrous (or freshly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps under a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.33 mg of this compound (Molecular Weight: 532.99 g/mol ).
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For a 10 mM stock solution from 5.33 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Enhancing Solubility (if necessary):
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Gentle warming (e.g., 37°C) can also aid in dissolution but should be done with caution to avoid degradation.
-
-
Sterilization (Optional): If required for cell culture experiments, the solution can be sterilized by filtering through a 0.22 µm syringe filter. Note that this may lead to some loss of the compound.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. MedChemExpress suggests that in solvent, this compound is stable for 6 months at -80°C and 1 month at -20°C.[6]
-
References
Application Notes and Protocols for Dhx9-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the optimal storage, handling, and use of Dhx9-IN-6, a potent and selective ATP-dependent inhibitor of the DExH-box helicase 9 (DHX9).
Introduction
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a multifunctional enzyme involved in various cellular processes, including DNA replication, transcription, translation, and maintenance of genomic stability.[1][2] Its overexpression has been implicated in several types of cancer, making it a promising therapeutic target.[3] this compound is a small molecule inhibitor of DHX9 with an IC50 of 0.32 µM.[4] It has demonstrated anti-proliferative activity in cancer cell lines, such as LS411N colorectal cancer cells (IC50 = 0.0264 µM).[4]
Storage and Stability
Proper storage of this compound is critical to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years[5][6][7] | Can be stored for at least 4 years at this temperature.[4] |
| 4°C | 2 years[5][6] | ||
| In Solvent | -80°C | 6 months[5][6][7] | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month[5][6][7] | Suitable for short-term storage of working solutions. |
Shipping: this compound is typically shipped at room temperature within the continental US, though this may vary for other locations.[4][5][6][7]
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO).
-
Solubility in DMSO: Up to 100 mg/mL (187.62 mM).[5] It is important to note that some sources describe it as sparingly soluble in DMSO at 1-10 mg/mL.[4]
-
Recommendation: To ensure complete dissolution, ultrasonic treatment may be necessary.[5] Due to the hygroscopic nature of DMSO, which can affect solubility, it is highly recommended to use newly opened, high-purity DMSO.[5]
Protocol for a 10 mM Stock Solution in DMSO:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer. It is advisable to prepare fresh working solutions for each experiment.
Preparation of Formulations for In Vivo Studies
For animal studies, this compound can be formulated as follows:
Protocol 1: Saline-based formulation [5]
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the following components in order:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mix thoroughly after the addition of each component.
-
This formulation has a reported solubility of ≥ 2.5 mg/mL (4.69 mM).[5]
Protocol 2: Corn oil-based formulation [5]
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the following components in order:
-
10% DMSO (from the stock solution)
-
90% Corn oil
-
-
Mix thoroughly.
-
This formulation has a reported solubility of ≥ 2.5 mg/mL (4.69 mM).[5]
Signaling Pathway and Experimental Workflow
DHX9's Role in Genomic Stability
DHX9 plays a crucial role in maintaining genomic stability by resolving R-loops, which are three-stranded nucleic acid structures that can lead to DNA damage if they accumulate.[1] The inhibition of DHX9 by this compound is expected to disrupt this process, leading to increased R-loop formation and subsequent DNA damage in cancer cells.
Caption: DHX9 pathway and the effect of this compound inhibition.
Experimental Workflow for Assessing this compound Activity
A typical workflow to evaluate the efficacy of this compound in a cancer cell line model is outlined below.
Caption: Workflow for evaluating this compound in cancer cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accenttx.com [accenttx.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Dhx9-IN-6 in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DExH-Box Helicase 9 (DHX9), an ATP-dependent RNA/DNA helicase, is a critical enzyme involved in fundamental cellular processes, including transcription, DNA replication, RNA processing, and the maintenance of genomic stability.[1] In the context of oncology, DHX9 is frequently overexpressed in various malignancies, including colorectal cancer (CRC), where elevated levels are often correlated with poor prognosis.[1][2][3] The helicase activity of DHX9 is crucial for resolving secondary nucleic acid structures like R-loops (RNA-DNA hybrids) and G-quadruplexes, which can otherwise lead to replication stress and genomic instability.[1][4]
Recent research has identified a synthetic lethal relationship between DHX9 and deficiencies in the DNA Mismatch Repair (dMMR) pathway, a hallmark of Microsatellite Instable-High (MSI-H) tumors.[1][2] MSI-H/dMMR colorectal cancers, which represent a significant subset of CRC, exhibit a pronounced dependency on DHX9 for survival, making it a highly attractive therapeutic target for this patient population.[5]
Dhx9-IN-6 is a representative potent, selective, and orally bioavailable small-molecule inhibitor of DHX9. For the purposes of these notes, data from the well-characterized DHX9 inhibitor ATX-968 is used as a surrogate for this compound. This inhibitor abrogates the enzymatic activity of DHX9, leading to a cascade of events culminating in cancer-specific cell death, particularly in MSI-H/dMMR CRC models.[1][2] These application notes provide an overview of the inhibitor's mechanism, quantitative data on its activity, and detailed protocols for its use in colorectal cancer research.
Mechanism of Action
Inhibition of DHX9 by this compound disrupts the normal resolution of R-loops and other non-canonical nucleic acid structures that form during transcription and replication.[1][4] In MSI-H/dMMR cancer cells, which already harbor a high level of genomic instability, the inability to resolve these structures is catastrophic. The accumulation of unresolved R-loops leads to increased replication stress, DNA damage, and the activation of the DNA damage response (DDR) pathway.[1] This ultimately triggers a cell cycle arrest, primarily in the S-phase, and subsequent induction of apoptosis.[4][5] This selective vulnerability provides a therapeutic window, as normal, proficient MMR (pMMR) cells are significantly less affected.[5]
Furthermore, in some contexts of colorectal cancer, DHX9 has been shown to activate the NF-κB signaling pathway by promoting the phosphorylation and nuclear translocation of the p65 subunit.[3][6] This leads to the transcription of downstream targets that promote cell proliferation, survival, and metastasis.[3][6] Inhibition of DHX9 can, therefore, also suppress these pro-tumorigenic signaling cascades.
Data Presentation
The following tables summarize the quantitative data for the DHX9 inhibitor ATX-968 (representative of this compound) in colorectal cancer models.
Table 1: In Vitro Activity of DHX9 Inhibitor
| Parameter | Value | Cell Line(s) / Context | Reference(s) |
|---|---|---|---|
| Helicase Activity IC50 | 8 nM | Biochemical Assay | [7] |
| Binding Affinity (KD) | 1.3 nM | Immobilized DHX9 | |
| Cell Proliferation IC50 | < 1 µM | Sensitive MSI-H/dMMR CRC Cell Lines | |
| Cell Proliferation IC50 | > 1 µM | Insensitive MSS/pMMR CRC Cell Lines | |
| Cellular Target Engagement EC50 | 0.054 µM | circBRIP1 Induction Assay | [8] |
| Apoptosis Induction | Significant increase in Annexin V-positive cells | LS411N (MSI-H) | [5] |
| Replication Stress | Increased γH2AX and pRPA levels | LS411N (MSI-H) |[1] |
Table 2: In Vivo Efficacy of DHX9 Inhibitor in CRC Xenograft Models
| Model Type | Cell Line | Treatment | Outcome | Reference(s) |
|---|---|---|---|---|
| MSI-H CRC Xenograft | LS411N | 300 mg/kg, BID, PO | 105% tumor regression | [5] |
| MSS CRC Xenograft | SW480 | ATX-968 (unspecified dose) | No significant tumor growth inhibition | [5] |
| MSI-H CRC Xenograft | LS411N | 30-300 mg/kg, BID, PO | Dose-dependent increase in circBRIP1 biomarker |[5] |
Visualizations
Signaling Pathways and Mechanisms
Below are diagrams illustrating the key mechanisms of action for this compound in colorectal cancer.
Experimental Workflows
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
CRC cell lines (e.g., MSI-H: LS411N, HCT116; MSS: NCI-H747, HT29)
-
Standard cell culture medium and supplements
-
This compound (and DMSO for vehicle control)
-
Opaque-walled 96-well plates suitable for cell culture
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed CRC cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂.
-
Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes.[10] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. c. Add 100 µL of CellTiter-Glo® Reagent to each well.[10] d. Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[9] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control wells to determine the percentage of cell viability. Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.
Materials:
-
Treated CRC cells (from 6-well plates)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)
-
1X Binding Buffer (provided with kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 1-2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat with this compound (e.g., 1 µM) or DMSO for the desired time (e.g., 24-96 hours).[1]
-
Cell Harvesting: a. Collect the culture medium, which contains floating (apoptotic) cells. b. Gently wash the adherent cells with PBS. c. Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[7]
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. c. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Healthy cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
R-loop Detection by S9.6 Immunofluorescence
This protocol visualizes the accumulation of nuclear R-loops following DHX9 inhibition.
Materials:
-
CRC cells cultured on glass coverslips
-
S9.6 monoclonal antibody (specific for RNA-DNA hybrids)
-
Fluorophore-conjugated secondary antibody
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. Treat with this compound (e.g., 1 µM) or DMSO for 48 hours.[1]
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBST (PBS + 0.1% Tween-20). Block with 5% BSA in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the S9.6 antibody in blocking buffer (e.g., 1:500 - 1:1000). Incubate coverslips with the primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash coverslips three times with PBST. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST. Stain with DAPI for 5 minutes. Wash once with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope. Quantify the nuclear fluorescence intensity using software like ImageJ.
Western Blot for DNA Damage Markers (e.g., Phospho-Histone H2A.X)
This protocol detects the induction of DNA damage by analyzing the phosphorylation of H2A.X (γH2AX).
Materials:
-
Treated CRC cell lysates
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies (anti-γH2AX, anti-total H2AX or β-actin for loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST is recommended for phospho-proteins)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for various time points. Wash cells with cold PBS and lyse on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Antibody Incubation: a. Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply a chemiluminescent substrate and visualize the bands using an imaging system.
-
Re-probing: If necessary, strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or total H2AX) to ensure equal protein loading.
Colorectal Cancer Xenograft Model
This protocol establishes an in vivo model to test the efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG)
-
MSI-H CRC cells (e.g., LS411N)[5]
-
Matrigel (optional, can improve tumor take-rate)
-
This compound formulation for oral gavage (e.g., in DMSO/PEG300/Tween-80/Saline)[8]
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest CRC cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = (width)² x length/2) and mouse body weight 2-3 times per week.[13]
-
Randomization and Dosing: Once tumors reach the target size, randomize mice into treatment and vehicle control groups.
-
Treatment: Administer this compound (e.g., 30-300 mg/kg) or vehicle control via oral gavage (PO) on the specified schedule (e.g., twice daily, BID).[5]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after 28 days of treatment or when tumors reach a predetermined size), euthanize the mice.[14] Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology).
-
Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) or regression percentages. Perform statistical analysis to determine significance.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. 4.10. Colorectal Carcinoma Xenograft Model [bio-protocol.org]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 10. ch.promega.com [ch.promega.com]
- 11. Recognition of RNA by the S9.6 antibody creates pervasive artifacts when imaging RNA:DNA hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 14. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
Application Notes and Protocols for Dhx9-IN-6 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dhx9-IN-6, a potent inhibitor of the DExH-box helicase 9 (DHX9), in high-throughput screening (HTS) assays. This document includes an overview of DHX9, the significance of its inhibition, detailed experimental protocols for common HTS assays, and a summary of quantitative data for relevant DHX9 inhibitors.
Introduction to DHX9 and its Inhibition
DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a crucial enzyme involved in a multitude of cellular processes.[1][2][3] It participates in DNA replication, transcription, translation, RNA processing and transport, and the maintenance of genomic stability.[1][4] DHX9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures, including DNA-RNA hybrids and R-loops.[1][2][3][5]
Given its central role in cellular functions, the dysregulation of DHX9 has been implicated in various diseases, including cancer and viral infections.[1][6] Overexpression of DHX9 is observed in several cancer types and is often associated with poor prognosis.[7] Consequently, DHX9 has emerged as a promising therapeutic target for the development of novel anti-cancer and antiviral agents.[6][8] Small molecule inhibitors of DHX9, such as this compound, offer a valuable tool for studying its function and for developing new therapeutic strategies.[4][9]
This compound: A Potent DHX9 Inhibitor
This compound is a small molecule inhibitor of DEAD-box helicase 9 (DHX9) with demonstrated activity in biochemical and cell-based assays.[4][9] It serves as a valuable tool for interrogating the biological functions of DHX9 and as a reference compound in high-throughput screening campaigns aimed at identifying novel DHX9 inhibitors.
Quantitative Data for DHX9 Inhibitors
The following table summarizes the reported potency of this compound and a related inhibitor, ATX968 (also known as DHX9-IN-2), in various assays. This data is essential for designing experiments and interpreting screening results.
| Inhibitor Name | Synonym(s) | Assay Type | Target/Cell Line | Potency (IC50/EC50) | Reference |
| This compound | DEAD-box Helicase 9 Inhibitor 6 | Biochemical (DHX9 inhibition) | DHX9 | IC50 = 0.32 µM | [4][9] |
| This compound | DEAD-box Helicase 9 Inhibitor 6 | Cell-based (proliferation) | LS411N colorectal cancer cells | IC50 = 0.0264 µM | [4][9] |
| ATX968 | DHX9-IN-2 | Biochemical (DHX9 helicase) | DHX9 | IC50 = 8 nM | [1] |
| ATX968 | DHX9-IN-2 | Cell-based (circBRIP1) | - | EC50 = 0.054 µM | [10][11] |
Signaling and Functional Pathways of DHX9
DHX9 is a multi-domain protein that plays a critical role in several interconnected cellular pathways. The following diagram illustrates its central position in maintaining genomic stability and regulating gene expression.
Caption: DHX9's central role in cellular pathways.
High-Throughput Screening Protocols
The following protocols are adapted for the use of this compound as a control inhibitor in HTS assays designed to identify novel modulators of DHX9. Two primary assay formats are described: a biochemical ATPase activity assay and a helicase activity assay.
Experimental Workflow for a DHX9 HTS Campaign
The diagram below outlines a typical workflow for a high-throughput screening campaign targeting DHX9.
Caption: A typical HTS workflow for DHX9 inhibitors.
Protocol 1: Homogeneous ATPase Activity Assay for DHX9
This assay measures the ATP hydrolysis activity of DHX9, which is coupled to its helicase function. The protocol is based on a commercially available ADP-Glo™ kinase assay format, which measures the amount of ADP produced.[12][13]
Materials:
-
Recombinant human DHX9 protein
-
This compound (for control)
-
Test compounds
-
DHX9 Substrate (e.g., poly(I:C) RNA)
-
ATP
-
Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of compound solutions into the 384-well assay plates.
-
Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of DHX9 enzyme and its RNA substrate in assay buffer. The optimal concentrations should be determined empirically but can start in the low nanomolar range for the enzyme.
-
Dispense the enzyme/substrate mix into the assay plates containing the compounds.
-
-
Reaction Initiation and Incubation:
-
Prepare a solution of ATP in assay buffer.
-
Add the ATP solution to all wells to initiate the reaction. The final ATP concentration should be at or near the Km for DHX9.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), during which ATP will be hydrolyzed to ADP.
-
-
Detection:
-
Stop the enzymatic reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Assay. This typically involves two steps:
-
Addition of ADP-Glo™ Reagent to terminate the helicase reaction and deplete the remaining ATP.
-
Addition of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the DHX9 activity.
-
Calculate the percent inhibition for each test compound relative to the DMSO controls.
-
For active compounds, determine the IC50 value by fitting the dose-response data to a suitable model.
Protocol 2: Fluorescence-Based Helicase Activity Assay
This assay directly measures the unwinding of a double-stranded nucleic acid substrate by DHX9. The substrate is typically a short RNA duplex with a fluorophore and a quencher on opposite strands. Unwinding separates the fluorophore and quencher, leading to an increase in fluorescence.[2]
Materials:
-
Recombinant human DHX9 protein
-
This compound (for control)
-
Test compounds
-
Fluorescently labeled RNA substrate (e.g., with FAM and a quencher)
-
ATP
-
Helicase Assay Buffer (e.g., 25 mM MOPS pH 7.0, 5 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA, 5% glycerol)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
As described in Protocol 1, plate serial dilutions of this compound and test compounds in 384-well black plates.
-
-
Enzyme and Substrate Mix:
-
Prepare a master mix containing the DHX9 enzyme and the fluorescently labeled RNA substrate in the helicase assay buffer.
-
Dispense this mix into the wells of the assay plate.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the helicase reaction by adding ATP to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader. The readings can be taken in kinetic mode for a set duration (e.g., 30-60 minutes).
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the helicase activity of DHX9.
-
Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well.
-
Calculate the percent inhibition of the helicase activity for each compound relative to the DMSO controls.
-
Generate dose-response curves and calculate IC50 values for active compounds.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the use of this compound in high-throughput screening assays for the discovery of novel DHX9 inhibitors. The availability of reliable HTS assays and potent tool compounds like this compound is crucial for advancing our understanding of DHX9 biology and for the development of new therapeutics targeting this important enzyme.
References
- 1. selleckchem.com [selleckchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Establishment of a Primary Screening Assay for the DHX9 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. accenttx.com [accenttx.com]
- 6. targetmol.cn [targetmol.cn]
- 7. aacrjournals.org [aacrjournals.org]
- 8. accenttx.com [accenttx.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ATX968 (DHX9-IN-2) | DHX9抑制剂 | MCE [medchemexpress.cn]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for In Vivo Studies of the DHX9 Inhibitor ATX968 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of ATX968, a potent and selective small-molecule inhibitor of the DExH-box helicase 9 (DHX9). The protocols and data presented are based on preclinical studies in mouse models of cancer and are intended to guide researchers in designing and executing similar experiments. While the user requested information on "Dhx9-IN-6," the available scientific literature extensively documents the use of ATX968 (also known as DHX9-IN-2) as a key tool compound for studying DHX9 inhibition in vivo.
Introduction to DHX9 and the Inhibitor ATX968
DHX9 is an ATP-dependent RNA/DNA helicase crucial for various cellular processes, including transcription, replication, and the maintenance of genomic stability by resolving R-loops and other complex nucleic acid structures.[1][2][3] In certain cancers, particularly those with high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), tumor cells exhibit a strong dependence on DHX9 for survival.[1][2][3][4]
ATX968 is an orally bioavailable, selective, and potent allosteric inhibitor of DHX9's helicase activity.[5][6] Inhibition of DHX9 by ATX968 leads to an accumulation of unresolved R-loops, which in turn causes replication stress, DNA damage, cell cycle arrest, and ultimately, apoptosis in susceptible cancer cells.[1][3][7][8] This selective vulnerability makes DHX9 an attractive therapeutic target.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies using ATX968 in mouse models.
Table 1: In Vivo Efficacy of ATX968 in Colorectal Cancer (CRC) Xenograft Models
| Model | Cancer Type | Treatment | Dosing Schedule | Duration | Outcome | Reference |
| LS411N Xenograft | MSI-H/dMMR CRC | ATX968 (30-300 mg/kg) | Oral (p.o.), twice daily (BID) | 28 days | Dose-dependent, durable tumor regression (105% regression at 300 mg/kg).[7] Minimal regrowth 28 days post-treatment.[1][9] | [1][7][10] |
| SW480 Xenograft | MSS/pMMR CRC | ATX968 | Oral (p.o.), twice daily (BID) | 28 days | No significant tumor growth inhibition compared to vehicle.[2][4][7] | [2][4][7] |
Table 2: Pharmacokinetic (PK) Parameters of ATX968 in Mice
| Mouse Strain | Dose (mg/kg) | Cmax (ng/mL) | AUC (0-24h) (h*ng/mL) | Half-life (t1/2) (h) | Reference |
| CD-1 | 10 (single oral dose) | - | - | - | [5] |
| BALB/c | 100 (single oral dose) | - | - | - | [5] |
| BALB/c | 300 (single oral dose) | > Target Cmin (3964 ng/mL) | > Proportional increase | 14.7 | [5] |
Note: Specific Cmax and AUC values were not consistently provided in the snippets, but dose-proportional increases in Cmax and greater than proportional increases in AUC were noted. The 300 mg/kg dose was confirmed to provide exposure exceeding the target concentration for 24 hours with twice-daily dosing.[5]
Table 3: Pharmacodynamic (PD) Biomarker Modulation
| Model | Treatment | Biomarker | Result | Reference |
| LS411N Tumors | ATX968 (30-300 mg/kg, BID) | circBRIP1 mRNA | Robust, dose-dependent induction in tumors.[4][7] | [4][7][10] |
| Human PBMCs | ATX968 | circBRIP1 mRNA | Induction observed, suggesting potential as a non-invasive clinical biomarker. | [10] |
Experimental Protocols
Xenograft Mouse Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of DHX9 inhibitors.
Materials:
-
Cancer cell lines (e.g., MSI-H LS411N, MSS SW480)
-
6-8 week old female BALB/c nude mice
-
Matrigel
-
RPMI-1640 medium
-
ATX968
-
Vehicle solution (e.g., 20% Solutol/50% 1% MC with 100 mg/mL PVP VA64/30% water)
-
Oral gavage needles
-
Calipers
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of RPMI-1640 medium and Matrigel to a final concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inoculate each mouse on the right flank with 0.1 mL of the cell suspension (2 x 10^6 cells).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the long (a) and short (b) diameters with calipers twice a week. Calculate tumor volume (TV) using the formula: TV = (a × b²)/2.
-
Randomization: When the mean tumor size reaches approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration:
-
Prepare ATX968 in the vehicle solution at the desired concentrations (e.g., 30, 100, 200, 300 mg/kg).
-
Administer ATX968 or vehicle via oral gavage twice daily (BID) at a volume of 10 mL/kg.
-
Continue dosing for the planned duration of the study (e.g., 28 days).
-
-
Monitoring:
-
Measure tumor volumes twice weekly throughout the study.
-
Monitor animal body weight twice weekly as a measure of tolerability.[1]
-
Observe animals for any clinical signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise tumors for weight measurement and downstream pharmacodynamic analysis (e.g., qPCR for circBRIP1).
-
Compare tumor growth between treated and vehicle groups to determine tumor growth inhibition or regression.[1]
-
For durability studies, a cohort of animals can be kept off-treatment for an additional period (e.g., 28 days) to monitor for tumor regrowth.[1][9]
-
Pharmacokinetic (PK) Study
Materials:
-
CD-1 or BALB/c mice
-
ATX968 formulation for oral administration
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single oral dose of ATX968 to mice at various dose levels (e.g., 10, 100, 300 mg/kg).
-
Blood Sampling: Collect blood samples from a subset of mice at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process blood samples by centrifugation to separate plasma.
-
Bioanalysis: Quantify the concentration of ATX968 in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) using appropriate software.
Visualizations: Diagrams and Workflows
Signaling Pathway of DHX9 Inhibition
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. accenttx.com [accenttx.com]
- 10. accenttx.com [accenttx.com]
Application Notes and Protocols for Dhx9-IN-6: A Novel Inducer of Tumor-Intrinsic Interferon Response
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Dhx9-IN-6, a potent and selective small-molecule inhibitor of the DExH-box helicase 9 (DHX9). By targeting DHX9, this compound induces a robust type I interferon (IFN) response within tumor cells, a phenomenon known as "viral mimicry." This converts immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint blockade and other immunotherapies.[1][2][3][4][5][6]
The following sections detail the mechanism of action of this compound, summarize key preclinical data, and provide detailed protocols for essential experiments to evaluate its efficacy and pharmacodynamic effects.
Mechanism of Action
DHX9 is an abundant helicase that unwinds RNA:DNA hybrids and resolves R-loops, playing a crucial role in maintaining genomic stability and preventing the accumulation of endogenous double-stranded RNA (dsRNA).[5][7] Inhibition of DHX9's enzymatic activity by this compound leads to the accumulation of cytosolic dsRNA and R-loops.[2][5][7] These nucleic acid species are recognized by intracellular pattern recognition receptors, such as MDA5 and the cGAS-STING pathway, triggering a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.[5][7] This "viral mimicry" state recruits immune cells to the tumor microenvironment and enhances anti-tumor immunity.[1][3]
Caption: Signaling pathway of this compound inducing an interferon response.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of the DHX9 inhibitor ATX968, a compound analogous to this compound.
Table 1: In Vitro Efficacy of ATX968
| Cell Line | Cancer Type | Assay | Endpoint | ATX968 Concentration | Result | Reference |
| LS411N | MSI Colorectal Cancer | Cell Proliferation | % Inhibition | 1 µM | Significant inhibition | [8] |
| SW480 | MSS Colorectal Cancer | Cell Proliferation | % Inhibition | 1 µM | Minimal inhibition | [1] |
| H446 | Small Cell Lung Cancer | dsRNA accumulation | MFI | Not specified | Increased dsRNA | [7] |
| H196 | Small Cell Lung Cancer | IFN-β production | pg/mL | Not specified | Increased IFN-β | [9] |
MSI: Microsatellite Instable; MSS: Microsatellite Stable; MFI: Mean Fluorescence Intensity
Table 2: In Vivo Efficacy of ATX968 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Observation Period | Tumor Growth Inhibition (%) | Reference |
| LS411N | MSI Colorectal Cancer | ATX968 | 300 mg/kg, b.i.d., p.o. | 28 days | 105% (regression) | [1] |
| SW480 | MSS Colorectal Cancer | ATX968 | 300 mg/kg, b.i.d., p.o. | 28 days | No significant effect | [1] |
| SCLC PDX | Small Cell Lung Cancer | ATX968 | Not specified | 28 days | Robust and durable regression | [10] |
b.i.d.: twice daily; p.o.: oral administration; PDX: Patient-Derived Xenograft
Table 3: Pharmacodynamic Biomarkers of DHX9 Inhibition
| Biomarker | Method | Sample Type | Change upon ATX968 Treatment | Reference |
| circBRIP1 | RT-qPCR | Tumors, PBMCs | Dose-dependent increase | [1][11] |
| Phospho-H2AX (γH2AX) | Western Blot | Tumor Cells | Increased | [2] |
| Phospho-RPA | Western Blot | Tumor Cells | Increased | [2] |
PBMCs: Peripheral Blood Mononuclear Cells
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Quantification of Intracellular dsRNA by Immunofluorescence
This protocol describes the detection and quantification of dsRNA accumulation in tumor cells following treatment with this compound.
Materials:
-
This compound
-
Tumor cell line of interest (e.g., H446 SCLC cells)
-
Cell culture medium and supplements
-
Poly-L-lysine coated coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Anti-dsRNA antibody (J2 clone)
-
Alexa Fluor conjugated secondary antibody
-
DAPI nuclear stain
-
RNase III
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 24-48 hours.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-dsRNA (J2) antibody diluted in blocking buffer overnight at 4°C.
-
Specificity Control (RNase III treatment): For control wells, incubate with RNase III prior to primary antibody incubation to degrade dsRNA and confirm signal specificity.[12]
-
Secondary Antibody Incubation: Wash with PBS and incubate with Alexa Fluor conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount coverslips onto microscope slides, and image using a fluorescence microscope.
-
Quantification: Analyze images using software such as ImageJ to quantify the mean fluorescence intensity (MFI) of the dsRNA signal per cell.
Caption: Workflow for dsRNA quantification by immunofluorescence.
Protocol 2: R-loop Detection by DNA:RNA Immunoprecipitation (DRIP)-qPCR
This protocol details the detection of R-loop formation at specific genomic loci.
Materials:
-
This compound treated and control cells
-
Genomic DNA isolation kit
-
Restriction enzymes (e.g., HindIII, EcoRI, BsrGI, XbaI)
-
S9.6 antibody (specific for DNA:RNA hybrids)
-
Protein A/G magnetic beads
-
DRIP buffer (10 mM NaPO4 pH 7.0, 140 mM NaCl, 0.05% Triton X-100)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5% SDS)
-
RNase H
-
qPCR reagents and primers for target and control genomic regions
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells.
-
Restriction Digest: Digest 10 µg of genomic DNA with a cocktail of restriction enzymes overnight.
-
Immunoprecipitation:
-
Incubate the digested DNA with the S9.6 antibody overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads sequentially with DRIP buffer.
-
-
Elution: Elute the immunoprecipitated DNA:RNA hybrids from the beads using elution buffer.
-
RNase H Treatment (Control): Treat a parallel sample with RNase H before immunoprecipitation to degrade R-loops and serve as a negative control.
-
DNA Purification: Purify the eluted DNA.
-
qPCR Analysis: Perform qPCR using primers specific for genomic regions known to form R-loops (e.g., highly transcribed genes) and negative control regions.
-
Data Analysis: Calculate the enrichment of R-loops as a percentage of the input DNA.
Caption: Workflow for R-loop detection by DRIP-qPCR.
Protocol 3: Measurement of Interferon-β (IFN-β) Secretion by ELISA
This protocol describes the quantification of secreted IFN-β in the cell culture supernatant.
Materials:
-
This compound treated and control cells
-
Human IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control for 48-72 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA Assay: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.
Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Tumor cells (e.g., LS411N MSI colorectal cancer cells)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control orally (p.o.) according to the desired dosing schedule (e.g., 300 mg/kg, twice daily).[1]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., 28 days), or when tumors in the control group reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.
These protocols provide a foundation for investigating the biological effects of this compound. For optimal results, it is recommended to optimize specific conditions for each cell line and experimental setup.
References
- 1. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. targetedonc.com [targetedonc.com]
- 4. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. accenttx.com [accenttx.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dhx9-IN-6 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dhx9-IN-6 (also known as ATX968), a potent and selective inhibitor of the DEAH-box helicase 9 (DHX9). This guide is intended for researchers, scientists, and drug development professionals to help navigate common experimental challenges and interpret results accurately.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments with this compound.
Q1: I am not observing the expected decrease in cell viability or proliferation after treating my cells with this compound.
Possible Causes & Solutions:
-
Cell Line-Specific Sensitivity: The anti-proliferative effects of DHX9 inhibition can be cell-type dependent. For instance, cancer cells with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR) show increased sensitivity to DHX9 inhibition.[1][2][3]
-
Recommendation: Confirm the MSI/MMR status of your cell line. Consider testing a wider range of concentrations or using a sensitive positive control cell line (e.g., HCT116).
-
-
Incorrect Inhibitor Concentration: The effective concentration of this compound can vary between cell lines.
-
Recommendation: Perform a dose-response experiment to determine the IC50 value for your specific cell line. Concentrations ranging from 0.1 µM to 10 µM have been used in various studies.[4]
-
-
Suboptimal Treatment Duration: The effects of DHX9 inhibition on cell viability may take time to manifest.
-
Inhibitor Instability or Degradation: Improper storage or handling can lead to loss of inhibitor activity.
-
Recommendation: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C in a dry, dark environment.[5] Prepare fresh working solutions from a DMSO stock for each experiment.
-
Q2: I am not detecting an increase in R-loops after this compound treatment.
Possible Causes & Solutions:
-
Suboptimal R-loop Detection Protocol: R-loop detection by immunofluorescence with the S9.6 antibody can be technically challenging.
-
Recommendation: Ensure proper fixation and permeabilization methods are used. Include a positive control (e.g., treatment with a topoisomerase inhibitor like camptothecin to stabilize R-loops) and a negative control (e.g., RNase H treatment to degrade R-loops) to validate your staining protocol.[1][6][7][8]
-
-
Transient Nature of R-loops: R-loops are dynamic structures, and their levels can fluctuate.
-
Recommendation: Optimize the timing of R-loop detection after inhibitor treatment. A time-course experiment may be necessary.
-
-
Cell-Specific Differences: The extent of R-loop accumulation upon DHX9 inhibition may vary between cell types.
-
Recommendation: Confirm that your cell model is expected to accumulate R-loops upon DHX9 inhibition.
-
Q3: I am observing unexpected or off-target effects.
Possible Causes & Solutions:
-
Activation of Innate Immune Signaling: DHX9 is a suppressor of dsRNA sensing. Its inhibition can lead to the accumulation of endogenous dsRNA, triggering a viral mimicry response and the activation of pathways involving PKR and type I interferon.[9]
-
Recommendation: Assess the activation of these pathways by measuring the expression of interferon-stimulated genes (ISGs) or the phosphorylation of key signaling proteins (e.g., p-IRF3, p-TBK1).[9]
-
-
High Inhibitor Concentration: Using excessively high concentrations of any small molecule inhibitor can lead to off-target effects.
-
Recommendation: Use the lowest effective concentration determined from your dose-response studies.
-
Q4: My Western blot for DHX9 is not working correctly after inhibitor treatment.
Possible Causes & Solutions:
-
Antibody Issues: The primary antibody may not be specific or sensitive enough.
-
Recommendation: Validate your DHX9 antibody using a positive control (lysate from cells known to express DHX9) and a negative control (lysate from DHX9 knockdown cells).
-
-
Protein Degradation: DHX9 may be degraded during sample preparation.
-
Recommendation: Use fresh protease inhibitors in your lysis buffer and keep samples on ice.
-
-
Inhibitor Interference: While unlikely to directly affect Western blotting, ensure complete removal of the inhibitor during the washing steps of cell harvesting.
Quantitative Data Summary
The following tables summarize quantitative data from experiments involving DHX9 inhibition or knockdown.
Table 1: Effect of DHX9 Inhibition/Knockdown on Cell Viability
| Cell Line | Treatment | Concentration/Duration | Effect on Viability/Proliferation | Reference |
| HCT116 (MSI-H) | This compound (ATX968) | 10 µM, 10 days | Selective inhibition of proliferation | [4] |
| LS411N (MSI-H) | This compound (ATX968) | 300 mg/kg, twice daily (in vivo) | Tumor regression | [10] |
| SW480 (MSS) | This compound (ATX968) | 300 mg/kg, twice daily (in vivo) | No significant effect on tumor volume | [10] |
| SCLC cell lines | DHX9 depletion (sgRNA) | N/A | Dramatic decrease in cell proliferation and increased apoptosis | [9] |
Table 2: Effect of DHX9 Inhibition/Knockdown on Cell Cycle Distribution
| Cell Line | Treatment | Duration | Effect on Cell Cycle | Reference |
| HCT116 (MSI-H) | DHX9 siRNA | 3, 5, 7 days | Cell cycle arrest in S phase | [1][2] |
| MRC-5 | DHX9 shRNA | 14 days | Increase in G0/G1 phase, decrease in S and G2 phases | [11] |
Table 3: Effect of DHX9 Inhibition/Knockdown on Molecular Markers
| Cell Line | Treatment | Duration | Molecular Effect | Reference |
| MSI-H/dMMR cells | DHX9 siRNA | 48 hours | Increased nuclear R-loops | [2] |
| SCLC cell lines | DHX9 depletion (sgRNA) | N/A | Increased cytoplasmic dsRNA, p-H2AX, p-IRF3, and p-TBK1 | [9] |
| LS411N tumors | This compound (ATX968) | 21 days | Dose-dependent increase in circBRIP1 mRNA | [10][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Allow the plate to equilibrate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of viable cells.
R-loop Detection by Immunofluorescence
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound or controls as required.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the S9.6 antibody (anti-DNA-RNA hybrid) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
DHX9 Immunoprecipitation
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) supplemented with protease inhibitors.
-
Pre-clearing (Optional but Recommended): Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against DHX9 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads by adding 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting.
Diagrams
Signaling Pathway of DHX9 Inhibition
Caption: Signaling cascade following DHX9 inhibition.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound effects.
Logical Relationship for Troubleshooting Cell Viability Results
Caption: Troubleshooting logic for viability assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHX9 inhibitor ATX-968 induces tumor regression in mice with colorectal cancer | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. accenttx.com [accenttx.com]
Dhx9-IN-6 stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Dhx9-IN-6 in aqueous solutions. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is sparingly soluble in DMSO.[1] For stock solutions, it is recommended to dissolve the compound in high-quality, newly opened DMSO to a concentration of 1-10 mg/mL.[1] Some suppliers suggest that with ultrasonic treatment, a concentration of up to 100 mg/mL can be achieved.[2] To prevent degradation, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q2: How should I prepare aqueous working solutions of this compound?
A2: Direct dissolution of this compound in purely aqueous buffers is challenging due to its low water solubility. It is common to first prepare a high-concentration stock solution in DMSO and then dilute it into the desired aqueous experimental buffer. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline or corn oil are recommended to improve solubility and stability.[2][3]
Q3: What is the stability of this compound in its solid form?
A3: When stored as a solid powder at -20°C, this compound is stable for at least four years.[1]
Q4: Are there any known incompatibilities of this compound with common buffer components?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | The aqueous solubility limit of this compound has been exceeded. | - Increase the percentage of DMSO in the final working solution (ensure the final DMSO concentration is compatible with your experimental system).- Use a formulation with co-solvents such as PEG300 or Tween-80 to enhance solubility.[2][3]- Gently warm the solution or use sonication to aid dissolution, but be cautious as this may accelerate degradation.[2][3]- Prepare and use the working solution fresh on the same day to minimize the chance of precipitation over time.[2] |
| Inconsistent or lower-than-expected activity in experiments. | This compound may have degraded in the aqueous working solution. | - Prepare fresh working solutions immediately before each experiment.- Assess the stability of this compound in your specific experimental buffer using the protocol provided below.- Ensure that stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.[2] |
| Difficulty dissolving the solid compound in DMSO. | The compound may require energy to dissolve, or the DMSO may have absorbed water. | - Use ultrasonic treatment to aid dissolution.[2]- Ensure you are using newly opened, anhydrous-grade DMSO, as hygroscopic DMSO can negatively impact solubility.[2] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C23H18ClFN4O4S2 | [1][2] |
| Molecular Weight | 533.0 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [1] |
| IC50 (DHX9) | 0.32 µM | [1][4] |
| IC50 (LS411N cell proliferation) | 0.0264 µM | [1][4] |
Storage and Stability
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | ≥ 4 years | [1] |
| In DMSO | -80°C | 6 months | [2] |
| In DMSO | -20°C | 1 month | [2] |
Experimental Protocols
Protocol for Assessing the Aqueous Stability of this compound
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer over time.
1. Materials:
- This compound
- Anhydrous DMSO
- Your aqueous buffer of interest (e.g., PBS, pH 7.4)
- High-performance liquid chromatography (HPLC) system with a UV detector or a liquid chromatography-mass spectrometry (LC-MS) system.
- C18 HPLC column
- Acetonitrile (ACN)
- Formic acid or trifluoroacetic acid (TFA)
- 96-well plates or microcentrifuge tubes
- Incubator
2. Procedure:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Prepare the aqueous working solution. Dilute the 10 mM stock solution to a final concentration of 10 µM in your pre-warmed aqueous buffer. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) and consistent across all samples.
- Time-point sampling. Aliquot the working solution into separate tubes for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
- Incubation. Incubate the samples at the desired temperature (e.g., 37°C).
- Sample analysis. At each time point, quench the reaction by adding an equal volume of cold acetonitrile. Centrifuge to pellet any precipitate.
- HPLC/LC-MS analysis. Analyze the supernatant by reverse-phase HPLC or LC-MS.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to elute this compound (e.g., 5-95% B over 10 minutes).
- Detection: Monitor the absorbance at a wavelength where this compound has a maximum (e.g., determined by a UV scan) or by mass spectrometry.
- Data analysis. Quantify the peak area of this compound at each time point. Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
Signaling Pathways and Experimental Workflows
DHX9 Signaling Pathways
DHX9 is a multifunctional helicase involved in various cellular processes, including transcription, DNA replication, and the maintenance of genomic stability.[5][6] Its inhibition by this compound can impact several signaling pathways.
Caption: Overview of DHX9 signaling and its impact on downstream pathways.
Experimental Workflow for Aqueous Stability Assessment
The following diagram illustrates the logical flow for determining the stability of this compound in an aqueous solution.
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
References
- 1. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. DHX9-mediated pathway contributes to the malignant phenotype of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. pubs.acs.org [pubs.acs.org]
Common issues with Dhx9-IN-6 solubility
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and handling of the novel DHX9 inhibitor, Dhx9-IN-6. Given the compound's novelty, this information is based on best practices for handling small molecule inhibitors with limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, Tris). What should I do?
A1: It is highly common for novel kinase inhibitors like this compound to have poor solubility in aqueous solutions. These compounds are often hydrophobic. The recommended approach is to first dissolve the compound in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted into your aqueous experimental buffer. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a classic sign of a compound reaching its solubility limit. To mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound.
-
Increase Dilution Volume: When diluting the DMSO stock, add the stock solution to a larger volume of the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. Avoid adding the aqueous buffer directly to the small volume of DMSO stock.
-
Use a Surfactant: For in vitro assays, consider including a non-ionic surfactant like Tween-80 or Pluronic F-68 (at low concentrations, e.g., 0.01-0.1%) in your final buffer to improve compound solubility.
-
Serum in Media: If working with cell cultures, the presence of serum (like FBS) can help stabilize the compound and keep it in solution. Perform dilutions in complete media containing serum.
Q3: What is the best way to store the this compound solid compound and its stock solution?
A3:
-
Solid Compound: The lyophilized powder should be stored at -20°C, protected from light and moisture.
-
Stock Solution: DMSO stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store these aliquots at -20°C or -80°C. Before use, thaw the aliquot completely and bring it to room temperature.
Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. The following table provides a summary of these findings. Note that solubility can be temperature-dependent.
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | > 50 mM | Recommended solvent for creating primary stock solutions. |
| Ethanol (100%) | ~5 mM | Can be used as an alternative, but may have lower solubility. |
| Methanol | ~2 mM | Limited solubility. |
| PBS (pH 7.4) | < 10 µM | Poorly soluble in aqueous buffers. Direct dissolution is not advised. |
| Water | Insoluble | Not a suitable solvent for this compound. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Equilibration: Allow the vial of solid this compound to warm to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of the compound. For example, for 1 mL of a 10 mM stock, if the molecular weight (MW) is 500 g/mol , you would need 5 mg.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution: To aid dissolution, gently vortex the solution for 1-2 minutes. If particles remain, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure all particulate matter has dissolved.
-
Storage: Aliquot the clear stock solution into single-use tubes and store at -20°C or -80°C, protected from light.
Diagrams and Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and a standard experimental workflow.
Caption: Proposed mechanism of this compound action on cellular pathways.
Caption: Recommended experimental workflow for this compound.
Negative control experiments for Dhx9-IN-6 studies
Welcome to the technical support center for studies involving Dhx9-IN-6. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor targeting the DExH-Box helicase 9 (Dhx9). Dhx9 is an ATP-dependent helicase that unwinds DNA and RNA secondary structures, such as R-loops and G-quadruplexes.[1][2][3] By inhibiting the enzymatic activity of Dhx9, this compound is expected to lead to the accumulation of these nucleic acid structures, subsequently causing replication stress, DNA damage, and the activation of innate immune signaling pathways.[3][4]
Q2: What are the expected cellular phenotypes upon treatment with this compound?
Based on the known functions of Dhx9, treatment with an effective inhibitor like this compound is anticipated to induce the following cellular effects:
-
Increased R-loops and G-quadruplexes: Inhibition of Dhx9's helicase activity should lead to the accumulation of its substrates.[1][3]
-
Replication Stress and DNA Damage: Unresolved R-loops can impede replication fork progression, leading to DNA damage, observable as an increase in markers like γH2AX and phosphorylated RPA.[3][4]
-
Cell Cycle Arrest and Apoptosis: The induction of DNA damage and replication stress can trigger cell cycle arrest and programmed cell death in sensitive cell lines.[3]
-
Activation of Innate Immune Signaling: Accumulation of cytosolic dsRNA and dsDNA, potentially from unresolved R-loops and damaged DNA, can activate antiviral and interferon pathways, such as the cGAS-STING and MDA5-MAVS pathways.[4]
-
Selective Proliferation Inhibition: Certain cancer cells, particularly those with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), have shown a strong dependence on Dhx9, suggesting that Dhx9 inhibitors may selectively inhibit their proliferation.[3][5]
Q3: How can I confirm that this compound is engaging with Dhx9 in my cellular model?
A Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm target engagement. This technique assesses the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature (Tm).[6][7][8] A successful CETSA experiment would show a dose-dependent increase in the thermal stability of Dhx9 in cells treated with this compound.
Q4: What are appropriate negative controls for my this compound experiments?
Robust negative controls are crucial for interpreting your results. Consider the following:
-
Vehicle Control: A control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Inactive Structural Analog: If available, an analog of this compound that is structurally similar but does not inhibit Dhx9 activity. This helps to rule out off-target effects related to the chemical scaffold.
-
Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to deplete Dhx9 can help to phenotype the effects of Dhx9 loss and compare them to the effects of the inhibitor.[3][4] A rescue experiment, where an inhibitor-resistant mutant of Dhx9 is expressed, can further validate that the inhibitor's effects are on-target.
-
Use of a Non-targeting siRNA: In genetic knockdown experiments, a non-targeting siRNA control is essential to account for any non-specific effects of the transfection process.[3]
Troubleshooting Guides
Guide 1: Inconsistent results in cell viability/proliferation assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent drug concentration. | Prepare fresh drug dilutions for each experiment and ensure thorough mixing. | |
| No significant effect of this compound at expected concentrations. | Low potency of the inhibitor in the specific cell line. | Confirm the IC50 in your cell line of interest. Different cell lines may have varying dependencies on Dhx9. |
| Cell line is not dependent on Dhx9. | Consider using a cell line known to be sensitive to Dhx9 inhibition, such as MSI-H/dMMR cancer cells.[3] | |
| Compound instability or degradation. | Store the compound under recommended conditions and prepare fresh solutions. | |
| Incorrect assay duration. | The effects of Dhx9 inhibition on proliferation may take several days to become apparent.[3] Perform a time-course experiment. |
Guide 2: Difficulty in detecting target engagement with Cellular Thermal Shift Assay (CETSA)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No observable thermal shift. | Insufficient compound concentration or incubation time. | Increase the concentration of this compound and/or the pre-incubation time to allow for sufficient cellular uptake and target binding.[7] |
| The inhibitor does not induce a significant thermal stabilization. | Not all ligands cause a detectable thermal shift. Consider an alternative target engagement assay, such as an in-cell pull-down experiment. | |
| Poor antibody quality for Western blotting. | Validate the Dhx9 antibody to ensure it is specific and provides a strong signal. | |
| Irregular melt curves. | Protein degradation. | Ensure the use of protease inhibitors during cell lysis. |
| Issues with the heating protocol. | Ensure uniform and accurate heating of the samples. |
Guide 3: Ambiguous results from in vitro helicase activity assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High background signal in the negative control. | Substrate degradation. | Ensure the quality and stability of the nucleic acid substrate. |
| Contamination of reagents. | Use fresh, high-quality reagents. | |
| No inhibition observed. | Incorrect ATP concentration. | If this compound is an ATP-competitive inhibitor, high concentrations of ATP in the assay can mask its effect.[9][10] Determine the Km for ATP and use a concentration at or below this value. |
| Inactive compound. | Verify the integrity and concentration of the inhibitor stock. | |
| Issues with the recombinant Dhx9 protein. | Ensure the protein is active and properly folded. | |
| False positives/negatives. | Compound interferes with the detection method (e.g., fluorescence). | Run a control experiment without the enzyme to see if the compound itself affects the signal.[11] |
| Compound binds to the nucleic acid substrate. | This is a common artifact in helicase assays.[12] Consider counter-screening assays to rule out substrate binding. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Dhx9 Target Engagement
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze the amount of soluble Dhx9 at each temperature by Western blotting using a specific Dhx9 antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble Dhx9 as a function of temperature for each treatment condition. Determine the melting temperature (Tm) for each curve. A positive result is a dose-dependent increase in the Tm of Dhx9 in the presence of this compound.
Protocol 2: In Vitro Helicase Unwinding Assay
-
Substrate Preparation: Prepare a fluorescently labeled nucleic acid substrate that mimics a structure unwound by Dhx9 (e.g., a forked DNA/RNA duplex or an R-loop). One strand should have a fluorophore and the other a quencher, such that unwinding leads to an increase in fluorescence.[13]
-
Reaction Setup: In a microplate, set up reactions containing reaction buffer, recombinant Dhx9 protein, and varying concentrations of this compound or vehicle control.
-
Initiation of Reaction: Initiate the unwinding reaction by adding the nucleic acid substrate and ATP.
-
Measurement: Measure the fluorescence signal over time at a constant temperature using a plate reader.
-
Controls:
-
Positive Control: Reaction with Dhx9 and vehicle, but no inhibitor.
-
Negative Control (No Enzyme): Reaction with substrate and ATP, but no Dhx9.
-
Negative Control (No ATP): Reaction with substrate and Dhx9, but no ATP.
-
-
Data Analysis: Calculate the initial rate of the reaction for each condition. Normalize the rates to the positive control and plot the percent inhibition as a function of this compound concentration to determine the IC50.
Visualizations
Caption: Signaling pathways affected by Dhx9 inhibition.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assessing-the-inhibitory-potential-of-kinase-inhibitors-in-vitro-major-pitfalls-and-suggestions-for-improving-comparability-of-data-using-ck1-inhibitors-as-an-example - Ask this paper | Bohrium [bohrium.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Discovering New Medicines Targeting Helicases: Challenges and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying RNA Helicase Inhibitors Using Duplex Unwinding Assays - PMC [pmc.ncbi.nlm.nih.gov]
DHX9-IN-6 Interference with Fluorescence Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from the DHX9 inhibitor, DHX9-IN-6, in fluorescence-based assays. The information is designed to help identify and mitigate issues to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is DHX9 and why is it a target in drug development?
DHX9, also known as RNA Helicase A (RHA), is a multifunctional enzyme that plays crucial roles in various cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1] It is involved in unwinding DNA and RNA duplexes and resolving complex nucleic acid structures like R-loops.[1] Due to its critical functions in cell proliferation and survival, DHX9 has emerged as a promising target for therapeutic interventions, particularly in cancer.[2]
Q2: What is this compound and how does it work?
This compound is a small molecule inhibitor of DHX9.[3] It functions by binding to the DHX9 protein and interfering with its helicase activity, which is dependent on ATP hydrolysis. By inhibiting DHX9, this compound can disrupt cellular processes that rely on its function, leading to effects such as replication stress and the accumulation of DNA damage in cancer cells.
Q3: Can this compound interfere with my fluorescence-based assays?
Yes, it is possible for this compound, like many small molecule inhibitors, to interfere with fluorescence-based assays.[4][5] Interference can manifest in two primary ways:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false-positive signal.[4][6]
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted fluorescence from your reporter fluorophore, resulting in a decrease in signal and a potential false-negative result.[7][8][9][10]
Q4: What types of fluorescence assays are most likely to be affected?
Assays that are particularly relevant to DHX9 function and could be susceptible to interference include:
-
Helicase Activity Assays: These often use fluorescently labeled nucleic acid substrates to monitor unwinding activity.[11][12][13][14]
-
R-loop Detection Assays: Immunofluorescence-based methods using antibodies like S9.6 to detect RNA:DNA hybrids are common.[15][16][17][18][19]
-
DNA Damage and Repair Assays: Assays that quantify DNA double-strand breaks (e.g., γH2AX staining) or other forms of DNA damage often rely on fluorescence.[20][21][22][23][24]
-
Protein-Protein Interaction Assays: Fluorescence-based techniques like FRET or fluorescence polarization are used to study interactions of DHX9 with other proteins.[25][26][27]
-
Cell Viability and Proliferation Assays: Many of these assays use fluorescent reporters to measure cellular health.
Troubleshooting Guides
Issue 1: Unexpected Increase in Fluorescence Signal (Potential Autofluorescence)
Possible Cause: this compound may be inherently fluorescent at the wavelengths used in your experiment.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a sample containing this compound at the final assay concentration in the assay buffer, without any other assay components (e.g., cells, enzymes, or fluorescent probes). Measure the fluorescence at your assay's excitation and emission wavelengths.
-
Spectral Scan: If your plate reader or fluorometer allows, perform a full excitation and emission scan of this compound to determine its spectral properties. This will help identify the wavelengths at which it fluoresces.
-
Shift to Red-Shifted Dyes: Small molecule autofluorescence is often more prominent in the blue-green spectral region.[6] If possible, switch to a fluorescent probe that excites and emits at longer, red-shifted wavelengths (e.g., >600 nm).[4]
-
Use a Different Assay Readout: If interference is significant and cannot be mitigated, consider an orthogonal assay with a different detection method, such as a luminescence-based assay, which is generally less prone to compound interference.[28]
Issue 2: Unexpected Decrease in Fluorescence Signal (Potential Quenching)
Possible Cause: this compound may be quenching the fluorescence of your reporter molecule.
Troubleshooting Steps:
-
Perform a Quenching Control: Prepare a sample with your fluorescent probe at the final assay concentration and add this compound at its final concentration. Compare the fluorescence intensity to a control sample without the inhibitor. A significant decrease in signal suggests quenching.
-
Titrate the Inhibitor: Perform a dose-response curve with this compound in the quenching control experiment to understand the concentration at which quenching becomes significant.
-
Modify Assay Design: If possible, increase the concentration of the fluorescent reporter to overcome the quenching effect. However, be mindful of potential issues with probe aggregation or altered assay performance.
-
Choose a Different Fluorophore: Some fluorophores are more susceptible to quenching than others. If possible, test alternative fluorescent dyes with different chemical structures.
Data Presentation
Table 1: Summary of Potential this compound Interference and Mitigation Strategies
| Type of Interference | Potential Effect on Assay | Recommended Control Experiment | Mitigation Strategies |
| Autofluorescence | False-positive signal (increase in fluorescence) | Measure fluorescence of this compound alone in assay buffer. | - Subtract background from compound-only control.- Switch to red-shifted fluorophores.- Use an orthogonal assay (e.g., luminescence). |
| Fluorescence Quenching | False-negative signal (decrease in fluorescence) | Measure fluorescence of the reporter probe with and without this compound. | - Increase reporter probe concentration.- Test alternative, less quench-sensitive fluorophores.- Use an orthogonal assay. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the final assay buffer to match the concentrations that will be used in the experiment.
-
Include a vehicle-only control (e.g., DMSO in assay buffer).
-
Dispense the solutions into the wells of a microplate (use black plates for fluorescence assays to minimize background).[29]
-
Read the plate using the same excitation and emission wavelengths and instrument settings as your main experiment.
-
Analyze the data to determine if there is a concentration-dependent increase in fluorescence from this compound.
Protocol 2: Assessing Fluorescence Quenching by this compound
-
Prepare a solution of your fluorescent reporter (e.g., fluorescently labeled DNA substrate, antibody conjugate) in the final assay buffer at the concentration used in your experiment.
-
Prepare a stock solution of this compound.
-
In a microplate, add the fluorescent reporter solution to a series of wells.
-
Add increasing concentrations of this compound to these wells. Include a vehicle-only control.
-
Incubate for a period similar to your assay's incubation time.
-
Read the fluorescence intensity.
-
A decrease in fluorescence intensity with increasing this compound concentration indicates quenching.
Visualizations
Caption: Simplified signaling pathway of DHX9 and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound interference in fluorescence assays.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 9. What is fluorescence quenching [biosyn.com]
- 10. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 11. A fluorescence-based assay for monitoring helicase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. A fluorescence-based helicase assay: application to the screening of G-quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A fluorescence-based assay for monitoring helicase activity. | Semantic Scholar [semanticscholar.org]
- 15. An improved cytological assay for R-loop detection in Saccharomyces cerevisiae utilizing a catalytically inactive RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 17. Fluorescence-based R-loop detection : characterization of cellular RNA-DNA hybrid signals | Stanford Digital Repository [purl.stanford.edu]
- 18. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescence Sheds Light on DNA Damage, DNA Repair, and Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescence-Based Simple and Practical Assay Method for DNA Damage Analysis in DNA-Encoded Library Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Application of fluorescent-based technology detecting protein-protein interactions to monitor the binding of hepatitis B virus X protein to DNA-damage-binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. bitesizebio.com [bitesizebio.com]
Interpreting unexpected results with Dhx9-IN-6
Welcome to the technical support center for Dhx9-IN-6, a small molecule inhibitor of the DExH-Box Helicase 9 (DHX9). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to be a potent and selective inhibitor of the ATPase and helicase activities of DHX9.[1][2][3] DHX9 is a multifunctional enzyme involved in various cellular processes, including transcription, translation, RNA processing, and maintenance of genomic stability.[4][5] By inhibiting DHX9's enzymatic functions, this compound is expected to disrupt these processes. DHX9's helicase activity is crucial for unwinding DNA and RNA duplexes, as well as resolving complex secondary structures like R-loops and G-quadruplexes.[2][4] Inhibition of DHX9 leads to the accumulation of these structures, which can trigger replication stress, DNA damage, and an innate immune response.[2][6][7]
Q2: In which cancer types is this compound expected to be most effective?
A2: Preclinical studies on DHX9 inhibition have shown significant efficacy in cancer cells with microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR), such as certain colorectal cancers.[2][3] These cancer types exhibit a strong dependency on DHX9 for survival. Additionally, small cell lung cancer (SCLC) has been identified as a potential target, where DHX9 inhibition can induce a tumor-intrinsic interferon response.[6][7] The rationale is that tumors with high levels of genomic instability and a reliance on DHX9 for resolving nucleic acid structures are more susceptible to its inhibition.
Q3: What are the known cellular functions of DHX9?
A3: DHX9 is a ubiquitous nuclear protein with diverse roles in nucleic acid metabolism.[8][9] Its functions include:
-
DNA Replication and Repair: DHX9 localizes to origins of replication and interacts with proteins involved in the DNA damage response, such as BRCA1.[4][9] It helps resolve structures that can impede DNA replication machinery.[9]
-
Transcription and Translation: It acts as a transcriptional regulator for both oncogenes and tumor suppressor genes.[9]
-
RNA Processing and Transport: DHX9 is involved in RNA splicing, transport, and microRNA biogenesis.[4][5]
-
Maintenance of Genomic Stability: A key function of DHX9 is the resolution of R-loops (RNA/DNA hybrids) and G-quadruplexes, which can otherwise lead to genomic instability.[2][8][10]
-
Innate Immunity: DHX9 can act as a sensor for viral nucleic acids and is involved in the NF-κB signaling pathway to mount an antiviral response.[8][11]
Troubleshooting Guides
Issue 1: Unexpected Lack of Efficacy or Cell Viability Reduction
Q: I am not observing the expected decrease in cell proliferation or induction of apoptosis in my cancer cell line upon treatment with this compound. What could be the reason?
A: Several factors could contribute to a lack of response. Consider the following possibilities and troubleshooting steps:
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Line is Not Dependent on DHX9 | Verify the DHX9 dependency of your cell line. Not all cancer cells are equally reliant on DHX9.[2][3] Perform a DHX9 knockdown using siRNA or shRNA to confirm that genetic inhibition of DHX9 phenocopies the expected effects of the inhibitor. |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. Potency can vary between cell types.[12] |
| Incorrect Experimental Duration | The effects of DHX9 inhibition, such as cell cycle arrest and apoptosis, may take several days to become apparent.[2] Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration. |
| Inhibitor Instability or Degradation | Ensure proper storage and handling of this compound. Confirm the stability of the compound in your cell culture media over the course of the experiment. |
| Drug Efflux | Cancer cells can develop resistance by overexpressing drug efflux pumps. Co-treatment with an efflux pump inhibitor could help clarify if this is the issue. |
Experimental Workflow for Troubleshooting Lack of Efficacy
Caption: Troubleshooting workflow for unexpected lack of efficacy with this compound.
Issue 2: Contradictory Results - Increased Cell Proliferation or Tumor Growth
Q: I am observing an unexpected increase in cell proliferation after treating with low doses of this compound. Is this possible?
A: While counterintuitive, the multifaceted and sometimes opposing roles of DHX9 could lead to such an outcome in specific contexts.
Potential Explanations and Investigative Steps
DHX9 has been described as having both oncogenic and tumor-suppressive functions, depending on the cellular context and its interacting partners.[8][9] For instance, DHX9 can activate the transcription of the tumor suppressor p16INK4A.[4] Inhibition of this specific function, without impacting its other oncogenic roles, could theoretically lead to a pro-proliferative effect at certain concentrations.
Investigative Workflow
Caption: Logical workflow to investigate paradoxical pro-proliferative effects of this compound.
Issue 3: Unexpected Activation of an Antiviral/Interferon Response in the Absence of a Virus
Q: My this compound treated cells are showing a strong interferon-stimulated gene (ISG) signature, similar to a viral infection. Why is this happening?
A: This is a key and expected outcome of potent DHX9 inhibition, a phenomenon known as "viral mimicry".[6][7]
Mechanism of Viral Mimicry by DHX9 Inhibition
DHX9 is crucial for suppressing the accumulation of endogenous double-stranded RNA (dsRNA) and R-loops.[6][13] When DHX9 is inhibited, these nucleic acid species accumulate in the cytoplasm and are recognized by cellular pattern recognition receptors (PRRs) like PKR, RIG-I, and MDA5, which are typically involved in detecting viral pathogens. This triggers a downstream signaling cascade, leading to the production of type I interferons and the expression of ISGs.
Signaling Pathway of DHX9 Inhibition-Induced Viral Mimicry
Caption: Signaling pathway illustrating how DHX9 inhibition leads to a viral mimicry response.
Quantitative Data Summary: Expected Outcomes of DHX9 Inhibition
| Parameter | Expected Outcome with this compound | Control (Vehicle) |
| Cell Viability (MSI-H cells) | Significant Decrease | No significant change |
| Apoptosis (Annexin V staining) | Significant Increase | Baseline levels |
| Cell Cycle Arrest | G2/M arrest | Normal cell cycle progression |
| γH2AX Foci (DNA Damage) | Significant Increase | Baseline levels |
| R-loop levels (S9.6 staining) | Significant Increase | Baseline levels |
| ISG Expression (e.g., IFIT1, OAS1) | Strong Upregulation | Baseline levels |
Experimental Protocols
Protocol 1: Western Blot for γH2AX and Phospho-RPA
This protocol is to assess DNA damage and replication stress.
-
Cell Lysis: Treat cells with this compound or vehicle for the desired time. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against γH2AX (Ser139) and p-RPA32 (S4/S8) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Immunofluorescence for R-loops (S9.6 Staining)
This protocol visualizes the accumulation of R-loops.
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound or vehicle.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking: Block with 5% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with the S9.6 primary antibody (recognizes DNA-RNA hybrids) overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash with PBST. Incubate with a fluorescently-labeled secondary antibody for 1 hour. Counterstain nuclei with DAPI.
-
Imaging: Mount coverslips and visualize using a fluorescence microscope.
Protocol 3: RT-qPCR for Interferon-Stimulated Genes (ISGs)
This protocol quantifies the induction of the innate immune response.
-
RNA Extraction: Treat cells with this compound or vehicle. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target ISGs (e.g., IFIT1, OAS1, MX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biology of DHX9 and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.biomol.com [resources.biomol.com]
- 13. Induction of viral mimicry upon loss of DHX9 and ADAR1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating On-Target Activity of DHX9 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available small molecule inhibitors of DExH-Box Helicase 9 (DHX9), a critical enzyme involved in various cellular processes, including DNA replication, transcription, and maintenance of genomic stability. Its role in cancer progression has made it a compelling target for therapeutic development. This document focuses on the on-target validation of Dhx9-IN-6 and compares its performance with other known DHX9 inhibitors, namely ATX968 and the emerging compound GH3595 . The information presented is based on available experimental data and is intended to guide researchers in selecting the appropriate tools for their studies.
Comparative Analysis of DHX9 Inhibitors
The following tables summarize the available quantitative data for this compound, ATX968, and GH3595, focusing on their biochemical and cellular activities.
| Compound | Biochemical Assay | IC50 / KD | Cellular Assay | IC50 / EC50 | Reference |
| This compound | Helicase Assay | 0.32 µM | Cell Proliferation (LS411N) | 0.0264 µM | Vendor Data |
| ATX968 | Helicase Unwinding Assay | 8 nM | circBRIP1 Induction | 0.054 µM | [1][2] |
| ATPase Assay | 2.9 µM (EC50) | Cell Proliferation (MSI-H/dMMR cells) | ~0.1 - 1 µM | [3] | |
| Surface Plasmon Resonance (SPR) | 1.3 nM (KD) | [1] | |||
| GH3595 | ATPase and Helicase Assays | Low nM | Cell Proliferation (MSI-H colorectal cancer and BRCA LoF breast cancer) | Low nM | [4] |
Table 1: Biochemical and Cellular Potency of DHX9 Inhibitors. This table provides a side-by-side comparison of the inhibitory concentrations of this compound, ATX968, and GH3595 in various assays.
Experimental Protocols for On-Target Validation
Validating the on-target activity of a small molecule inhibitor is crucial. Below are detailed methodologies for key experiments used to characterize DHX9 inhibitors.
DHX9 Helicase Activity Assay
This biochemical assay directly measures the ability of an inhibitor to block the helicase activity of DHX9, which is its capacity to unwind double-stranded nucleic acids.
Principle: A fluorophore and a quencher are placed on opposite strands of a nucleic acid substrate. When the substrate is unwound by DHX9, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
Protocol:
-
Reaction Setup: Prepare a reaction mixture in a 384-well plate containing assay buffer (40 mmol/L HEPES, pH 7.5, 0.01% Tween 20, 0.01% BSA, 1 mmol/L DTT, 20 mmol/L MgCl₂, and 0.004 U/mL RNAseOUT), purified recombinant DHX9 protein (final concentration ~2.5 nmol/L), and the inhibitor at various concentrations.[5]
-
Initiation: Start the reaction by adding the nucleic acid substrate (e.g., a dsRNA with a 3' overhang) and ATP (final concentration ~5 µmol/L).[5]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in helicase activity.
DHX9 ATPase Activity Assay
DHX9 utilizes the energy from ATP hydrolysis to unwind nucleic acids. This assay measures the inhibitor's effect on this ATPase activity.
Principle: The amount of ADP produced from ATP hydrolysis by DHX9 is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures light output that is proportional to the ADP concentration.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the assay buffer, purified DHX9 enzyme, the inhibitor at various concentrations, and the RNA substrate.[6]
-
Initiation: Initiate the reaction by adding ATP.[6]
-
Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[6]
-
Data Analysis: Determine the EC50 value, the concentration of the inhibitor that results in 50% of the maximum ATPase inhibition.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[5]
Principle: Cells are treated with the inhibitor, heated to denature proteins, and the amount of soluble, non-denatured DHX9 is quantified. An effective inhibitor will increase the thermal stability of DHX9, resulting in more soluble protein at higher temperatures.
Protocol:
-
Cell Treatment: Treat cultured cells with the DHX9 inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Quantify the amount of soluble DHX9 in each sample using methods like Western blotting or ELISA.[5]
-
Data Analysis: Plot the amount of soluble DHX9 as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Cell Proliferation Assay
This assay assesses the functional consequence of DHX9 inhibition on cancer cell growth.
Principle: Cancer cell lines that are dependent on DHX9 activity, such as those with microsatellite instability-high (MSI-H), are treated with the inhibitor, and cell viability is measured over time.[7][8]
Protocol:
-
Cell Seeding: Seed MSI-H cancer cells (e.g., LS411N) in 96-well plates.[7][8]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the DHX9 inhibitor.
-
Incubation: Incubate the cells for a period of several days (e.g., 10 days), with media and compound replaced periodically.[7][8]
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[7][8]
-
Data Analysis: Calculate the IC50 value for cell proliferation, representing the inhibitor concentration that causes 50% growth inhibition.
Visualizing DHX9's Role and Inhibition
To better understand the context of DHX9 inhibition, the following diagrams illustrate a simplified signaling pathway involving DHX9 and a general workflow for validating a DHX9 inhibitor.
Caption: Simplified diagram of DHX9's role in maintaining genomic stability.
Caption: General workflow for validating the on-target activity of a DHX9 inhibitor.
Conclusion
This guide provides a framework for evaluating and comparing DHX9 inhibitors, with a focus on validating the on-target activity of this compound. While this compound shows promise as a DHX9 inhibitor based on available data, further in-house validation using the detailed protocols provided is recommended to confirm its activity and suitability for specific research applications. The comparative data for ATX968 and the emerging inhibitor GH3595 offer valuable context for selecting the most appropriate compound for investigating the therapeutic potential of DHX9 inhibition. As research in this area is rapidly evolving, staying updated with the latest publications is crucial for making informed decisions.
References
- 1. DHX9 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. accenttx.com [accenttx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to DHX9 Inhibitors: Profiling Dhx9-IN-6 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dhx9-IN-6 and other prominent inhibitors of the DEAH-box helicase 9 (DHX9), an emerging therapeutic target in oncology. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate chemical tools for their studies and to provide a baseline for the development of novel DHX9-targeted therapies.
Introduction to DHX9
DHX9 is a multifunctional enzyme involved in various crucial cellular processes, including DNA replication, transcription, translation, and the maintenance of genomic stability.[1][2] Its ability to unwind complex DNA and RNA structures, such as R-loops and G-quadruplexes, underscores its importance in cellular homeostasis.[2][3] Dysregulation of DHX9 has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[1] DHX9 inhibitors are being investigated for their potential to induce synthetic lethality in cancer cells with specific genetic backgrounds, such as those with deficient mismatch repair (dMMR) or mutations in BRCA1/2.
Comparative Performance of DHX9 Inhibitors
The following tables summarize the available quantitative data for this compound and other notable DHX9 inhibitors. It is important to note that the data are compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Biochemical Activity
This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of various inhibitors in biochemical assays that measure the direct inhibition of DHX9's enzymatic activity, such as ATPase and helicase unwinding assays.
| Inhibitor | Assay Type | IC50 / EC50 (µM) | Source |
| This compound | ATPase | Data not publicly available | - |
| ATX968 | Unwinding | 0.008 | [4] |
| ATPase | EC50 = 2.9 | [5] | |
| Compound 1 (ATX968 precursor) | Unwinding | 21.4 | [5] |
| ATPase | EC50 = 2.9 | [5] | |
| Compound 23 (ATX968 precursor) | Unwinding | 0.225 | [5] |
| ATPase | EC50 = 0.156 | [5] |
Cellular Activity
This table summarizes the potency of DHX9 inhibitors in cellular assays, which measure their effects on cancer cell lines. The data is typically presented as the half-maximal inhibitory concentration (IC50) for cell proliferation or viability.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Source |
| This compound | Data not publicly available | - | ||
| ATX968 | LS411N (colorectal) | Proliferation | 0.663 | [5] |
| HCT116 (colorectal, MSI-H) | Proliferation | < 1 | [6] | |
| NCI-H747 (colorectal, MSS) | Proliferation | > 1 | [6] | |
| Compound 23 (ATX968 precursor) | LS411N (colorectal) | Proliferation | 0.663 | [5] |
Experimental Methodologies
Detailed protocols for the key assays used to characterize DHX9 inhibitors are provided below.
DHX9 ATPase Activity Assay (ADP-Glo™ Format)
This assay quantifies the ATPase activity of DHX9 by measuring the amount of ADP produced in the reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that determines the amount of ADP, which is directly proportional to the enzyme activity.
Materials:
-
DHX9 enzyme
-
DHX9 substrate (e.g., poly(A) RNA)
-
ATP
-
Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.01% BSA)[7]
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test inhibitors
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in Assay Buffer.
-
Add 2.5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of DHX9 enzyme (e.g., 2.5 nM final concentration) in Assay Buffer to each well.[7]
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 2.5 µL of a solution containing the DHX9 substrate (e.g., 12.5 nM final concentration) and ATP (e.g., 5 µM final concentration) in Assay Buffer.[7]
-
Incubate the reaction at room temperature for a set time (e.g., 45 minutes).[7]
-
Stop the reaction and measure the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
DHX9 Helicase Unwinding Assay
This assay measures the ability of DHX9 to unwind a double-stranded nucleic acid substrate. A common method involves a fluorescently labeled substrate that is quenched when in a double-stranded state and fluoresces upon unwinding.
Materials:
-
DHX9 enzyme
-
Fluorescently labeled dsRNA or DNA substrate with a 3' overhang[3]
-
ATP
-
Assay Buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.01% BSA)[7]
-
Test inhibitors
-
384-well black plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in Assay Buffer.
-
Add 2.5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of a solution containing DHX9 enzyme (e.g., 2.5 nM final concentration) and the fluorescently labeled substrate (e.g., 12.5 nM final concentration) in Assay Buffer to each well.[7]
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the unwinding reaction by adding 2.5 µL of ATP (e.g., 5 µM final concentration) in Assay Buffer.[7]
-
Measure the increase in fluorescence over time in a kinetic plate reader.
-
The initial rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Test inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)[8][9][10][11][12]
-
Opaque-walled 96-well plates
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8][10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10]
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to DHX9 function and inhibition.
Caption: DHX9 signaling pathways in cancer.
Caption: Experimental workflow for DHX9 inhibitor discovery.
References
- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. accenttx.com [accenttx.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. OUH - Protocols [ous-research.no]
- 10. ch.promega.com [ch.promega.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
A Head-to-Head Comparison: Small Molecule Inhibitor Dhx9-IN-6 Versus siRNA Knockdown for Targeting the Oncogenic Helicase DHX9
For researchers, scientists, and drug development professionals, the targeting of DExH-Box Helicase 9 (DHX9) presents a promising avenue for therapeutic intervention in oncology and virology. This guide provides an objective comparison of two primary methods for inhibiting DHX9 function: the small-molecule inhibitor Dhx9-IN-6 and siRNA-mediated knockdown. We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols for their application.
DHX9 is a multifaceted enzyme involved in a myriad of cellular processes, including transcription, translation, RNA processing, and the maintenance of genomic stability.[1] Its overexpression has been linked to poor prognosis in several cancers, making it a compelling therapeutic target.[2][3] Both small-molecule inhibitors and siRNA technology offer distinct advantages and disadvantages in the study and potential treatment of DHX9-implicated diseases.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA knockdown lies in their mechanism of action. This compound is a chemical compound that directly interferes with the enzymatic activity of the DHX9 protein.[4][5] Specifically, it is an ATP-dependent inhibitor, suggesting that it likely competes with ATP for binding to the helicase, thereby preventing the energy-dependent unwinding of nucleic acid structures.[4][6] This inhibition is typically rapid and reversible, depending on the compound's pharmacokinetic properties.
In contrast, siRNA (small interfering RNA) knockdown operates at the post-transcriptional level. Exogenously introduced siRNA molecules with a sequence complementary to the DHX9 mRNA transcript engage the RNA-induced silencing complex (RISC). This complex then mediates the cleavage and subsequent degradation of the target DHX9 mRNA, leading to a reduction in the synthesis of the DHX9 protein.[7] This process is highly specific but generally has a slower onset and potentially longer-lasting effects compared to small-molecule inhibitors.
Performance Data: A Comparative Overview
| Parameter | This compound | ATX968 | siRNA Knockdown of DHX9 |
| Target | DHX9 Protein (enzymatic activity) | DHX9 Protein (helicase activity) | DHX9 mRNA |
| Mechanism | ATP-dependent inhibition | Allosteric inhibition of helicase activity | mRNA degradation |
| IC50 (DHX9 activity) | 0.32 µM[8] | 8 ± 3 nM (helicase unwinding)[2] | Not Applicable |
| Cellular IC50 (Proliferation) | 0.0264 µM (LS411N colorectal cancer cells)[8] | ~10-100 nM (MSI-H/dMMR cancer cell lines)[2] | Varies by cell line and siRNA sequence; significant reduction in proliferation observed in multiple cancer cell lines[9][10] |
| Observed Cellular Effects | Reduced proliferation of colorectal cancer cells[8] | Increased R-loops and G-quadruplexes, replication stress, cell cycle arrest, apoptosis in MSI-H/dMMR cancer cells[2] | Increased dsRNA and R-loops, induction of interferon response, DNA damage, replication stress, cell cycle arrest, apoptosis, and senescence[1][11][12] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and siRNA knockdown of DHX9.
Protocol 1: Inhibition of Cell Proliferation with this compound
This protocol is adapted for determining the anti-proliferative effect of this compound on a cancer cell line.
1. Cell Culture:
- Culture LS411N colorectal cancer cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.[8]
- Further dilute the stock solution in the growth medium to achieve the desired final concentrations for the assay.
3. Cell Viability Assay (e.g., CellTiter-Glo®):
- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Measure luminescence using a plate reader to determine cell viability.
- Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: siRNA-Mediated Knockdown of DHX9
This protocol outlines the general steps for transfecting cells with siRNA to knockdown DHX9 expression.
1. Cell Seeding:
- The day before transfection, seed the target cells (e.g., HCT116 colorectal cancer cells) in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
2. Transfection:
- Prepare two tubes for each transfection condition (e.g., non-targeting control siRNA and DHX9-specific siRNA).
- In the first tube, dilute the siRNA (e.g., 25 pmol) in Opti-MEM® I Reduced Serum Medium.
- In the second tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in Opti-MEM® I.
- Combine the contents of the two tubes, mix gently, and incubate at room temperature for 5 minutes to allow the formation of siRNA-lipid complexes.
- Add the complexes dropwise to the cells in the 6-well plate.
- Incubate the cells for 24-72 hours before proceeding with downstream analysis.[2]
3. Verification of Knockdown (Western Blot):
- Lyse the transfected cells in RIPA buffer containing protease inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and then incubate with a primary antibody against DHX9 and a loading control (e.g., β-actin).
- Incubate with a secondary antibody conjugated to HRP.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle: Comparing DHX9 Inhibitors Dhx9-IN-6 and ATX968
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent DHX9 inhibitors: Dhx9-IN-6 and ATX968. This document outlines their performance, supported by available experimental data, to aid in the selection of the most suitable tool compound for DHX9-related research.
DExH-box helicase 9 (DHX9) has emerged as a compelling therapeutic target in oncology, particularly in cancers characterized by microsatellite instability-high (MSI-H) and deficient mismatch repair (dMMR).[1][2] DHX9, an ATP-dependent RNA/DNA helicase, plays a crucial role in various cellular processes, including transcription, translation, and the maintenance of genomic stability.[3][4] Its inhibition has been shown to selectively induce apoptosis and cell cycle arrest in cancer cells with specific genetic backgrounds. This guide focuses on a detailed comparison of two small molecule inhibitors of DHX9: this compound and ATX968.
Performance and Efficacy: A Quantitative Comparison
A critical aspect of selecting a chemical probe is its potency and efficacy. The available data for this compound and ATX968 are summarized below, highlighting the significantly greater body of public data for ATX968.
| Parameter | This compound | ATX968 | Reference |
| Biochemical Potency (DHX9 Unwinding IC50) | 0.32 µM | 8 nM | [5] |
| Cellular Potency (circBRIP1 EC50) | Not Available | 0.054 µM | [6] |
| Cellular Proliferation (LS411N IC50) | 0.0264 µM | <1 µM | [7] |
| In Vivo Efficacy | Not Available | Significant and durable tumor regression in MSI-H/dMMR xenograft models | [6][7] |
ATX968 demonstrates sub-nanomolar potency in biochemical assays and robust activity in cellular and in vivo models.[5][6][7] In contrast, while this compound shows activity in the micromolar to sub-micromolar range, there is a notable lack of publicly available data on its broader selectivity and in vivo performance.
Selectivity Profile: On-Target Fidelity
An ideal chemical probe should exhibit high selectivity for its intended target to minimize off-target effects and ensure that observed phenotypes are a direct result of target inhibition.
ATX968 has been profiled against a panel of related helicases and a broad range of kinases, demonstrating a high degree of selectivity. It showed no significant inhibition against the related DExH-box RNA helicase DHX36, the DNA helicase SMARCA2, or the mechanistically relevant helicase WRN.[2] Furthermore, it was found to be inactive against a panel of 97 kinases.[7]
This compound , at the time of this writing, lacks a publicly available, comprehensive selectivity profile. This represents a significant data gap for researchers considering its use as a specific DHX9 inhibitor.
DHX9's Role in Cancer Signaling
DHX9 is implicated in multiple cancer-associated signaling pathways. Its overexpression has been linked to poor prognosis in several cancer types.[3][8] DHX9's functions include resolving R-loops and G-quadruplexes to maintain genomic stability, and it interacts with key proteins in DNA damage repair pathways.[3][9] Furthermore, DHX9 can activate the NF-κB and Wnt/β-catenin signaling pathways, promoting tumor progression and metastasis.[8][10]
Caption: DHX9 signaling pathways in cancer.
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for the validation and extension of research findings. Below are summaries of key assays used in the characterization of DHX9 inhibitors.
DHX9 Helicase Unwinding Assay
This biochemical assay measures the ability of an inhibitor to block the helicase activity of DHX9 on a nucleic acid substrate.
Caption: DHX9 Helicase Unwinding Assay Workflow.
Protocol:
-
A solution of the test compound (e.g., ATX968 or this compound) is serially diluted in DMSO and added to a 384-well plate.
-
Recombinant human DHX9 protein is added to the wells and pre-incubated with the compound.
-
The helicase reaction is initiated by the addition of a fluorescently labeled double-stranded RNA or DNA substrate and ATP.
-
The unwinding of the substrate by DHX9 separates a fluorophore and a quencher, leading to an increase in fluorescence.
-
Fluorescence is measured kinetically over time to determine the rate of the reaction.
-
IC50 values are calculated by plotting the rate of reaction against the inhibitor concentration.[11][12]
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of an inhibitor on the proliferation of cancer cell lines.
Caption: CellTiter-Glo® Assay Workflow.
Protocol:
-
Cancer cells (e.g., LS411N) are seeded in a 96-well plate and allowed to adhere.
-
The test compound is added at various concentrations.
-
The plates are incubated for a period of several days (e.g., 10 days for ATX968).[6]
-
CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.[13][14][15][16]
-
Luminescence is measured using a plate reader.
-
IC50 values are determined by plotting cell viability against the inhibitor concentration.
Conclusion and Recommendations
Based on the currently available data, ATX968 emerges as a more thoroughly characterized and potent tool compound for studying DHX9 inhibition. Its high potency, well-defined selectivity profile, and demonstrated in vivo efficacy make it a reliable choice for researchers investigating the biological functions of DHX9 and its potential as a therapeutic target.
This compound may serve as a useful preliminary tool; however, the significant gaps in its selectivity and in vivo data warrant caution. Researchers using this compound should consider independently characterizing its selectivity profile to ensure on-target effects in their experimental systems.
For rigorous and translatable research on DHX9, particularly for in vivo studies or experiments where off-target effects are a critical concern, ATX968 is the recommended inhibitor based on the strength and breadth of the public scientific literature.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DHX9 inhibition as strategy against MSI-H/dMMR colorectal cancer | BioWorld [bioworld.com]
- 8. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accenttx.com [accenttx.com]
- 12. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OUH - Protocols [ous-research.no]
- 14. promega.com [promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Enoxacin as an Alternative to Potent, Selective DHX9 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fluoroquinolone antibiotic Enoxacin with potent, selective DExH-Box Helicase 9 (DHX9) inhibitors for targeting DHX9 in a research context. This comparison is supported by experimental data from publicly available studies.
DExH-Box Helicase 9 (DHX9) has emerged as a promising therapeutic target in oncology due to its critical roles in DNA replication, transcription, and the maintenance of genomic stability.[1][2] Its overexpression is noted in various cancers, making it an attractive molecule for targeted therapies.[2] While dedicated, potent, and selective inhibitors of DHX9 are in development, the approved antibiotic Enoxacin has been identified as a compound with off-target DHX9 inhibitory activity.[3][4][5][6] This guide evaluates the utility of Enoxacin as a readily available tool compound for studying DHX9 inhibition, in contrast to a potent and selective, albeit less accessible, inhibitor. For the purpose of a data-driven comparison, this guide will use published data for the potent and selective DHX9 inhibitor, ATX968, as a representative of a dedicated DHX9-targeting compound.
Performance Comparison: Enoxacin vs. a Potent, Selective DHX9 Inhibitor
The following tables summarize the available quantitative data for Enoxacin and a potent, selective DHX9 inhibitor (using ATX968 as an exemplar) from in vitro studies.
| Table 1: In Vitro Efficacy Against Cancer Cell Lines | |
| Compound | Cell Line |
| Enoxacin | A549 (Non-small cell lung cancer) |
| A549 (DHX9 knockdown) | |
| Potent, Selective DHX9 Inhibitor (e.g., ATX968) | LS411N (MSI-H Colorectal Cancer) |
| NCI-H747 (MSS Colorectal Cancer) |
Data for Enoxacin sourced from[3]. Data for the potent, selective DHX9 inhibitor (ATX968) sourced from[7].
| Table 2: Molecular Effects of DHX9 Inhibition | |
| Compound | Effect on DHX9 |
| Enoxacin | Dose-dependent decrease in DHX9 protein levels in A549 cells.[3] |
| Potent, Selective DHX9 Inhibitor (e.g., ATX968) | Direct inhibition of DHX9 helicase activity. |
Experimental Methodologies
This section details the protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay for Enoxacin
This protocol is based on the methodology used to assess the effect of Enoxacin on the proliferation of A549 cells.[3][8][9][10]
-
Cell Plating: A549 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of Enoxacin.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Cell Viability (CellTiter-Glo) Assay for Potent, Selective DHX9 Inhibitors
This protocol is based on the methodology for evaluating compounds like ATX968.[7][11]
-
Cell Plating: Cancer cells are seeded in 96-well plates.
-
Compound Treatment: Cells are exposed to serial dilutions of the DHX9 inhibitor.
-
Incubation: Plates are incubated for an extended period, typically 10 days, with a media and compound change midway through (e.g., on day 5).
-
Lysis and Luminescence Reading: CellTiter-Glo® 2.0 Reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells. The luminescence is read using a plate reader.
-
Data Analysis: The IC50 values are calculated based on the percentage of viable cells relative to vehicle-treated controls.
Western Blot for DHX9 Protein Levels
This protocol is a general method for detecting changes in DHX9 protein expression following treatment with a compound like Enoxacin.[3][4][5][6][12]
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with a solution like 5% non-fat milk in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for DHX9 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for R-loop Staining
This protocol is used to visualize the accumulation of R-loops following the inhibition of DHX9.[13][14][15]
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the DHX9 inhibitor or a vehicle control.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Blocking: Non-specific binding sites are blocked with a solution containing bovine serum albumin (BSA).
-
Primary Antibody Incubation: The cells are incubated with the S9.6 antibody, which specifically recognizes RNA:DNA hybrids.
-
Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody is applied.
-
Counterstaining and Mounting: The nuclei are stained with DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging: The cells are visualized using a fluorescence microscope to assess the intensity and localization of the R-loop signal.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathway of DHX9, a typical experimental workflow for inhibitor comparison, and the logical relationship between the mechanisms of action.
Caption: Simplified DHX9 signaling and function within the nucleus.
Caption: Experimental workflow for comparing DHX9 inhibitors.
Caption: Logical comparison of the mechanisms of action.
Conclusion
Enoxacin demonstrates an inhibitory effect on cancer cell proliferation that appears to be at least partially dependent on the reduction of DHX9 protein levels.[3][5] However, its potency is significantly lower than that of a dedicated, selective DHX9 inhibitor like ATX968. Furthermore, Enoxacin's primary mechanism of action as a topoisomerase inhibitor introduces confounding variables when used as a tool to study DHX9-specific effects.[1][13][14][15][16]
A potent, selective DHX9 inhibitor provides a much more precise tool for elucidating the direct consequences of DHX9 helicase activity inhibition, such as the accumulation of R-loops and subsequent replication stress.[7]
Recommendation for Researchers:
-
Enoxacin may serve as a preliminary, readily accessible tool for initial investigations into the effects of reduced DHX9 expression, particularly in laboratories not equipped for medicinal chemistry or with limited access to specialized inhibitors. However, its off-target effects must be carefully considered when interpreting results.
-
For studies aiming to specifically dissect the function of DHX9's helicase activity and its downstream pathways, a potent and selective inhibitor is the superior choice, offering higher potency and a more defined mechanism of action.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biology of DHX9 and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DHX9 antibody (67153-1-Ig) | Proteintech [ptglab.com]
- 4. DHX9 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. DHX9 SUMOylation is required for the suppression of R-loop-associated genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHX9 antibody (67153-1-PBS) | Proteintech [ptglab.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. DHX9 Polyclonal Antibody (PA5-19112) [thermofisher.com]
- 13. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of R-Loop Structures by Immunofluorescence Using the S9.6 Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
A Researcher's Guide to Controls for Dhx9-IN-6 Experiments
For researchers, scientists, and drug development professionals investigating the therapeutic potential of DHX9 inhibition, this guide provides a comprehensive comparison of positive and negative controls for experiments involving the selective inhibitor, Dhx9-IN-6. This document outlines detailed experimental protocols and presents supporting data to ensure the rigorous validation of research findings.
Understanding this compound and its Alternatives
This compound is an ATP-dependent inhibitor of the DExH-box helicase 9 (DHX9), also known as RNA helicase A (RHA). DHX9 plays a crucial role in various cellular processes, including transcription, translation, and the maintenance of genomic stability by resolving R-loops and other non-canonical nucleic acid structures.[1] Its inhibition is a promising strategy in cancer therapy, particularly in tumors with microsatellite instability (MSI).
A key alternative and comparator for this compound is ATX968 , another potent and selective DHX9 inhibitor.[2][3] Both compounds are instrumental in studying the biological consequences of DHX9 inhibition.
Essential Controls for Rigorous Experimentation
To ensure the specificity and validity of experimental results with this compound, the inclusion of appropriate positive and negative controls is paramount.
Negative Controls:
-
Vehicle Control (DMSO): this compound and ATX968 are typically dissolved in dimethyl sulfoxide (DMSO). Therefore, a vehicle-only control (DMSO) is essential in all cellular and biochemical assays to account for any effects of the solvent on the experimental system.[4]
-
Non-targeting siRNA: In experiments involving genetic knockdown, a non-targeting or scrambled siRNA serves as a negative control to ensure that the observed effects are specific to the depletion of DHX9 and not a general response to siRNA transfection.
Positive Controls:
-
siRNA-mediated DHX9 Knockdown: The most effective positive control for validating the biological effects of this compound is the specific knockdown of DHX9 using small interfering RNA (siRNA). This genetic approach is expected to phenocopy the effects of the chemical inhibitor, confirming that the observed cellular responses are a direct consequence of DHX9 inhibition.[5][6] Key phenotypic readouts that should be recapitulated include increased R-loop formation, cell cycle arrest, and apoptosis in susceptible cancer cell lines.[5][7]
-
Alternative Potent Inhibitor (ATX968): Using a well-characterized alternative inhibitor like ATX968 can serve as a positive control for the pharmacological inhibition of DHX9. Comparing the effects of this compound and ATX968 can help validate on-target activity.[2][3]
Performance Comparison: this compound and Alternatives
The following table summarizes the quantitative data on the performance of this compound and its key comparator, ATX968, in various assays.
| Compound | Assay Type | Metric | Value | Cell Line/Conditions |
| ATX968 | DHX9 Helicase Unwinding Assay | IC50 | 8 nM | In vitro |
| ATX968 | circBRIP1 Induction | EC50 | 54 nM | Colorectal Cancer Cells |
| ATX968 | Proliferation Assay | IC50 | < 1 µM | MSI-H Colorectal Cancer Cells |
| ATX968 | Proliferation Assay | IC50 | > 1 µM | MSS Colorectal Cancer Cells |
Note: Specific IC50 values for this compound are not as readily available in the public domain as those for ATX968. Researchers should determine these values empirically in their specific experimental systems.
Key Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.
DHX9 Helicase Unwinding Assay
This biochemical assay directly measures the enzymatic activity of DHX9 in unwinding a nucleic acid substrate.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing 40 mM HEPES (pH 7.5), 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and 0.01% BSA.
-
Substrate: Utilize a fluorescently labeled DNA or RNA duplex substrate with a 3' overhang, which is the preferred substrate for DHX9.[1][8]
-
Enzyme and Inhibitor: Add purified recombinant DHX9 protein to the reaction mixture. For the experimental arm, add varying concentrations of this compound. For the negative control, add an equivalent volume of DMSO.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the fluorescence signal. An increase in fluorescence indicates the unwinding of the duplex substrate.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Cellular Proliferation Assay
This assay assesses the impact of DHX9 inhibition on the growth of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MSI-H and MSS colorectal cancer cell lines for comparison) in 96-well plates.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include DMSO as a negative control and a non-targeting siRNA and DHX9-specific siRNA as controls.
-
Incubation: Incubate the cells for a period of 3 to 7 days.
-
Viability Assessment: Measure cell viability using a commercially available kit (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the viability data to the DMSO-treated control and calculate the IC50 value.
R-loop Detection by Immunofluorescence
This assay visualizes the accumulation of R-loops, a direct consequence of DHX9 inhibition.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, DMSO (negative control), or transfect with DHX9 siRNA (positive control).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Staining: Incubate the cells with a primary antibody specific for R-loops (e.g., S9.6 antibody). Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the intensity of the R-loop signal per nucleus.
Visualizing the Impact of DHX9 Inhibition
The following diagrams illustrate the DHX9 signaling pathway and a typical experimental workflow for testing this compound.
Caption: DHX9 signaling pathway and the impact of this compound.
Caption: Experimental workflow for testing this compound.
References
- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of assays to support identification and characterization of modulators of DExH-box helicase DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity analysis of Dhx9-IN-6 against other helicases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity of a DExH-box helicase 9 (DHX9) inhibitor against other helicases, supported by experimental data and detailed protocols.
While information on a specific inhibitor designated "Dhx9-IN-6" is not publicly available, this guide focuses on a well-characterized, potent, and selective DHX9 inhibitor, ATX968 . The data presented here is crucial for evaluating its potential for targeted therapeutic applications and for understanding its off-target effects.
Executive Summary
ATX968 is a potent inhibitor of the DHX9 helicase with an IC50 of 8 nM.[1] Crucially, its specificity has been evaluated against other related human helicases, including DHX36, SMARCA2, and WRN. The results demonstrate that ATX968 is highly selective for DHX9, showing no significant inhibition of the other tested helicases.[2] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities.
Comparative Inhibitory Activity of ATX968
The following table summarizes the inhibitory activity of ATX968 against DHX9 and other human helicases. The data is extracted from the study "A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair".
| Target Helicase | Inhibitor | IC50 (nM) | Assay Type | Reference |
| DHX9 | ATX968 | 8 | Unwinding Assay | [1] |
| DHX36 | ATX968 | >10,000 | ATPase Assay (ADP-Glo) | [2] |
| SMARCA2 | ATX968 | >10,000 | ATPase Assay (ADP-Glo) | [2] |
| WRN | ATX968 | >10,000 | ATPase Assay (Transcreener ADP² FP) | [2] |
Note: While the exact IC50 values for DHX36, SMARCA2, and WRN were not provided in the primary publication, the study reported "no significant inhibition" at concentrations up to 10 µM.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DHX9 Helicase Unwinding Assay
This assay measures the ability of an inhibitor to block the unwinding of a DNA or RNA duplex by the DHX9 helicase. The principle involves a fluorescently labeled substrate that exhibits a change in fluorescence upon being unwound.
Materials:
-
Purified recombinant human DHX9 protein
-
Fluorescently labeled nucleic acid substrate (e.g., a forked duplex with a fluorophore and a quencher)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA
-
ATP solution
-
ATX968 (or other test compounds) dissolved in DMSO
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of ATX968 in DMSO.
-
In a 384-well plate, add the assay buffer, fluorescently labeled substrate, and the diluted ATX968 or DMSO (vehicle control).
-
Add the purified DHX9 enzyme to each well, except for the no-enzyme control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the unwinding reaction by adding ATP to all wells.
-
Immediately begin monitoring the fluorescence signal in a plate reader at an appropriate excitation and emission wavelength.
-
Record the fluorescence intensity over time.
-
Calculate the rate of unwinding for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the unwinding rate as a function of the inhibitor concentration and fitting the data to a dose-response curve.
ATPase Assays for DHX36, SMARCA2, and WRN Helicases
The ATPase activity of helicases is coupled to their unwinding function. Therefore, measuring the inhibition of ATP hydrolysis is a common method to assess inhibitor potency and selectivity.
1. ADP-Glo™ Kinase Assay (for DHX36 and SMARCA2)
This is a luminescent assay that measures the amount of ADP produced in an enzymatic reaction.
Materials:
-
Purified recombinant human DHX36 or SMARCA2 protein
-
Appropriate nucleic acid substrate for each enzyme (e.g., dsRNA for DHX36, plasmid DNA for SMARCA2)[2]
-
Assay Buffer: Specific to each enzyme, generally containing Tris-HCl, KCl, MgCl2, and DTT
-
ATP solution
-
ATX968 (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well microplates
-
Luminometer
Procedure:
-
In a 384-well plate, add the assay buffer, nucleic acid substrate, and serial dilutions of ATX968 or DMSO.
-
Add the purified DHX36 or SMARCA2 enzyme to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol, which involves adding ADP-Glo™ Reagent and then the Kinase Detection Reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value if significant inhibition is observed.
2. Transcreener® ADP² FP Assay (for WRN)
This is a fluorescence polarization (FP)-based immunoassay that detects ADP produced by ATP-hydrolyzing enzymes.
Materials:
-
Purified recombinant human WRN protein
-
Appropriate DNA substrate for WRN
-
Assay Buffer: Specific to the WRN enzyme
-
ATP solution
-
ATX968 (or other test compounds) dissolved in DMSO
-
Transcreener® ADP² FP Assay Kit (BellBrook Labs)[2]
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Set up the enzymatic reaction in a 384-well plate containing assay buffer, DNA substrate, and serial dilutions of ATX968 or DMSO.
-
Add the purified WRN enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature and for a suitable duration for the WRN enzyme.
-
Stop the reaction and detect the generated ADP by adding the Transcreener® ADP² FP detection mixture (containing ADP² Antibody and ADP Alexa633 Tracer).
-
Incubate for the recommended time to allow the detection reaction to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percentage of inhibition based on the change in fluorescence polarization.
-
Determine the IC50 value if significant inhibition is observed.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for assessing helicase inhibitor specificity and the central role of DHX9 in cellular processes.
Caption: Experimental workflow for identifying and characterizing selective helicase inhibitors.
Caption: Simplified overview of DHX9's role in cellular pathways and its inhibition by ATX968.
References
Cross-Validation of DHX9 Inhibition: A Comparative Guide to Small Molecule Inhibitors and CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pharmacological and genetic methods for inhibiting the DExH-Box Helicase 9 (DHX9), a key enzyme implicated in cancer progression. We will explore the effects of the small molecule inhibitor ATX968, cross-validated with CRISPR-Cas9-mediated gene knockout, and present data on an alternative inhibitor, enoxacin. While another inhibitor, Dhx9-IN-6 (also known as compound 620), has been noted, publicly available quantitative data for this compound is limited.
Introduction to DHX9 as a Therapeutic Target
DHX9 is an ATP-dependent RNA/DNA helicase involved in a multitude of cellular processes, including DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[1][2] Its dysregulation has been linked to various cancers, making it a compelling target for therapeutic intervention.[1][3] Inhibition of DHX9 has been shown to induce replication stress, cell-cycle arrest, and apoptosis in specific cancer cell types, particularly those with microsatellite instability (MSI).[1][2]
Performance Comparison: Small Molecule Inhibitors vs. CRISPR-Cas9
The validation of a small molecule inhibitor's on-target effects is crucial in drug development. CRISPR-Cas9 technology offers a precise genetic method to knock out the target protein, allowing for a direct comparison of the resulting phenotype with that of the chemical inhibitor. A strong correlation between the effects of a small molecule inhibitor and the genetic knockout of its target provides compelling evidence of the inhibitor's specificity and mechanism of action.
Studies on the potent and selective DHX9 inhibitor, ATX968, have demonstrated that its effects on cancer cells phenocopy those observed with DHX9 knockdown using genetic methods like siRNA and CRISPR-Cas9.[1][2] This includes reduced cell proliferation, increased replication stress, and induction of apoptosis, particularly in microsatellite instable-high (MSI-H) colorectal cancer cells.[1][2] Similarly, the inhibitory effect of another compound, enoxacin, was diminished in lung cancer cells where DHX9 was knocked down, further validating DHX9 as its target.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for the DHX9 inhibitors ATX968 and enoxacin.
Table 1: Potency of DHX9 Inhibitor ATX968
| Assay Type | Metric | Value | Cell Line/System | Reference |
| Helicase Unwinding Assay | IC50 | 8 nM | Biochemical Assay | [4] |
| circBRIP1 Assay | EC50 | 0.054 µM | Cell-Based Assay | [5] |
| Proliferation Assay | IC50 | < 1 µM | MSI-H Colorectal Cancer Cells | [1] |
Table 2: Potency of DHX9 Inhibitor Enoxacin
| Cell Line | DHX9 Status | IC50 | Reference |
| A549 (Lung Cancer) | Wild-type | 25.52 µg/ml | [3] |
| NC-shRNA-A549 (Control) | Wild-type | 28.66 µg/ml | [3] |
| DHX9-shRNA-A549 | Knockdown | 49.04 µg/ml | [3] |
Signaling Pathways and Experimental Workflows
To visualize the cellular context of DHX9 and the methodologies for its inhibition, the following diagrams are provided.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated DHX9 Knockout
Objective: To generate a stable cell line with a functional knockout of the DHX9 gene.
Materials:
-
Target cancer cell line (e.g., HCT116)
-
Lentiviral vectors expressing Cas9 and a DHX9-specific guide RNA (gRNA)
-
Control lentiviral vector with a non-targeting gRNA
-
Polybrene or other transduction reagent
-
Puromycin or other selection antibiotic
-
Culture medium and supplements
-
96-well plates for single-cell cloning
Protocol:
-
gRNA Design: Design and clone a gRNA sequence targeting an early exon of the DHX9 gene to maximize the likelihood of a frameshift mutation leading to a non-functional protein.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce viral particles.
-
Transduction: Seed the target cancer cells and transduce them with the lentivirus containing the DHX9 gRNA or the control gRNA in the presence of polybrene.
-
Selection: After 48-72 hours, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate single-cell clones.
-
Verification of Knockout: Expand the single-cell clones and verify the knockout of DHX9 at the genomic level by Sanger sequencing of the target locus and at the protein level by Western Blot.
Cell Viability (MTT) Assay
Objective: To assess the effect of DHX9 inhibition on cell proliferation and viability.
Materials:
-
DHX9 inhibitor (e.g., ATX968) or DHX9 knockout and control cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: For inhibitor studies, treat the cells with a serial dilution of the DHX9 inhibitor. For knockout studies, use the verified DHX9 knockout and control cell lines.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for DHX9 Expression
Objective: To determine the protein levels of DHX9 and downstream markers of apoptosis.
Materials:
-
Cell lysates from treated or knockout and control cells
-
Protein electrophoresis equipment (SDS-PAGE)
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-DHX9, anti-PARP, anti-Caspase-3, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative PCR (qPCR) for DHX9 mRNA Expression
Objective: To measure the mRNA expression levels of DHX9.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or TaqMan master mix
-
Primers specific for DHX9 and a reference gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Thermal Cycling: Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of DHX9 mRNA, normalized to the reference gene.
Conclusion
The cross-validation of small molecule inhibitors with genetic techniques like CRISPR-Cas9 is a powerful paradigm in modern drug discovery. The data presented for ATX968 and enoxacin strongly support DHX9 as a viable therapeutic target. The convergence of phenotypic outcomes between pharmacological inhibition and genetic knockout provides a high degree of confidence in the on-target activity of these compounds. This guide offers a framework and detailed protocols for researchers to conduct similar validation studies for novel inhibitors targeting DHX9 or other proteins of interest.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of DHX9 Inhibition in Diverse Cancer Types: A Focus on Dhx9-IN-6 (ATX968)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the potent and selective DHX9 helicase inhibitor, Dhx9-IN-6 (also known as ATX968), across various cancer types. The data presented is compiled from preclinical studies and highlights the differential sensitivity of cancer cells to DHX9 inhibition, providing a valuable resource for researchers investigating DHX9 as a therapeutic target.
Executive Summary
DExH-Box Helicase 9 (DHX9) is a critical enzyme involved in multiple cellular processes, including DNA replication, transcription, and the maintenance of genomic stability. Its overexpression has been linked to poor prognosis in several cancers, making it an attractive target for therapeutic intervention. This compound (ATX968) has emerged as a first-in-class, potent, and selective small-molecule inhibitor of DHX9. Preclinical evidence strongly indicates that the efficacy of ATX968 is particularly pronounced in cancers with specific genetic backgrounds, most notably those with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H). This guide synthesizes the available experimental data on the efficacy of ATX968 in various cancer models, outlines the experimental protocols used in these studies, and illustrates the key signaling pathways affected by DHX9 inhibition.
Data Presentation: Quantitative Efficacy of this compound (ATX968)
The following table summarizes the in vitro and in vivo efficacy of ATX968 in different cancer types based on available preclinical data. A clear differential in sensitivity is observed, with MSI-H colorectal cancer models demonstrating the highest susceptibility to DHX9 inhibition.
| Cancer Type | Model System | Efficacy Metric | Value/Observation | Citation(s) |
| Colorectal Cancer (CRC) | MSI-H/dMMR Cell Lines | Anti-proliferative Activity (IC50) | Enriched sensitivity (IC50 ≤ 1 µM in ~80% of lines) | [1][2] |
| MSS/pMMR Cell Lines | Anti-proliferative Activity (IC50) | Reduced sensitivity | [3][4] | |
| LS411N (MSI-H) Xenograft | Tumor Growth Inhibition | Robust and durable tumor regression (105% regression at 300 mg/kg BID) | [4][5] | |
| SW480 (MSS) Xenograft | Tumor Growth Inhibition | Minimal effect on tumor growth | [4][6] | |
| Small Cell Lung Cancer (SCLC) | SCLC Cell Lines | In Vitro Efficacy | Induced replication stress, DNA damage, and innate immune response | [7][8] |
| SCLC Xenograft Models | Tumor Growth Inhibition | Robust and durable tumor regression with oral ATX968 monotherapy | [7][8] | |
| Ovarian Cancer | BRCA1/2 Loss-of-Function (LOF) Cell Lines | Anti-proliferative Activity | Selective dependency and sensitivity | [1] |
| BRCA1/2 Wild-Type Xenograft Models | Tumor Growth Inhibition | Minimal tumor growth inhibition | [1] | |
| Breast Cancer | BRCA1/2 Loss-of-Function (LOF) Cell Lines | Anti-proliferative Activity | Selective dependency and sensitivity (76% of BRCA altered TNBC models were sensitive) | [1] |
| BRCA1/2 Wild-Type Xenograft Models | Tumor Growth Inhibition | Minimal tumor growth inhibition | [1] |
Alternative DHX9-Targeting Agents
Currently, there is a lack of publicly available data on other potent and selective small-molecule DHX9 inhibitors that have been directly compared to ATX968. However, the fluoroquinolone antibiotic enoxacin has been reported to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells in a DHX9-dependent manner. The proposed mechanism for enoxacin involves the enhancement of RNA interference. It is important to note that this is likely an indirect effect on DHX9 function, and direct, head-to-head efficacy and potency comparisons with ATX968 are not available.
Experimental Protocols
Detailed methodologies for the key experiments cited in the efficacy analysis of ATX968 are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Plating: Seed cells in opaque-walled 96-well or 384-well plates at a predetermined optimal density in complete culture medium. Include wells with medium only for background luminescence measurement.
-
Compound Treatment: Add serial dilutions of ATX968 or vehicle control (e.g., DMSO) to the experimental wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours to 10 days) under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent and mix gently until the substrate is fully dissolved.
-
Assay Procedure:
-
Equilibrate the cell plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.
-
Cell Treatment: Treat cells with ATX968 at the desired concentration and for the specified time period. Include an untreated control.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing detached, potentially apoptotic cells) and then gently detach the adherent cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Combine with the collected medium.
-
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
(Optional) Add a viability dye such as propidium iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Annexin V-positive, PI/7-AAD-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of ATX968 in an animal model.
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., LS411N for MSI-H CRC or SCLC cell lines) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer ATX968 orally (p.o.) at specified doses (e.g., 30-300 mg/kg) and schedules (e.g., twice daily, BID) for a defined treatment period (e.g., 28 days). The control group receives a vehicle solution.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study, or if tumors reach a predetermined maximum size, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis). Calculate tumor growth inhibition (TGI) or regression for each treatment group compared to the vehicle control.
Signaling Pathways and Mechanisms of Action
The anti-cancer activity of this compound (ATX968) is attributed to the inhibition of DHX9's helicase function, which leads to the accumulation of aberrant nucleic acid structures, ultimately causing replication stress, cell cycle arrest, and apoptosis, particularly in vulnerable cancer cells.
DHX9 Inhibition, R-loop Accumulation, and Replication Stress
DHX9 plays a crucial role in resolving R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA. Inhibition of DHX9 leads to the accumulation of these R-loops, which can stall replication forks, leading to DNA damage and replication stress. In cancer cells with deficient DNA damage repair (DDR) pathways, such as those with MSI or BRCA mutations, this induced replication stress is particularly cytotoxic.
Caption: Mechanism of this compound (ATX968) inducing replication stress and apoptosis.
DHX9 Inhibition and Innate Immune Response in SCLC
In small cell lung cancer, inhibition of DHX9 has been shown to induce a tumor-intrinsic interferon response. This is mediated by the accumulation of cytoplasmic double-stranded RNA (dsRNA) and DNA, which are recognized by cellular sensors, triggering an anti-viral-like inflammatory response that can enhance anti-tumor immunity.
Caption: DHX9 inhibition triggers an innate immune response in SCLC.
Experimental Workflow for Efficacy Assessment
The general workflow for assessing the efficacy of a DHX9 inhibitor like ATX968 involves a multi-step process from in vitro characterization to in vivo validation.
Caption: Workflow for evaluating the efficacy of DHX9 inhibitors.
Conclusion
The DHX9 inhibitor this compound (ATX968) demonstrates significant and selective anti-cancer efficacy, particularly in tumors with deficient mismatch repair (dMMR) and high microsatellite instability (MSI-H), as well as in those with BRCA loss-of-function mutations. The mechanism of action is rooted in the induction of replication stress and, in some contexts, the stimulation of a tumor-intrinsic innate immune response. While the therapeutic potential of ATX968 is evident, especially in colorectal, small cell lung, ovarian, and breast cancers with specific molecular signatures, further research is warranted to broaden its clinical application to other cancer types and to explore potential combination therapies. This guide provides a foundational understanding of the comparative efficacy of ATX968 and the experimental approaches to evaluate DHX9 inhibitors, serving as a valuable resource for the scientific community.
References
Safety Operating Guide
Proper Disposal Procedures for Dhx9-IN-6
The following document provides detailed guidance on the proper disposal of Dhx9-IN-6, a small molecule inhibitor of DEAD-box helicase 9 (DHX9).[1][2] This procedure is intended for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance within a laboratory setting. While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is prudent practice in a laboratory setting to handle all research chemicals with a high degree of caution and to manage their disposal as chemical waste.[3]
Hazard Assessment and Safety Information
According to the supplier's Safety Data Sheet, this compound is not classified as a hazardous substance.[3] However, standard laboratory chemical handling precautions should always be observed. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety glasses, lab coats, and gloves, and handling the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3][4]
Summary of Safety Data:
| Parameter | Information | Source |
| Product Name | This compound | MedChemExpress[3] |
| CAS Number | 2973401-56-6 | MedChemExpress[3] |
| GHS Classification | Not a hazardous substance or mixture | MedChemExpress[3] |
| First Aid Measures | Standard measures: flush eyes with water, rinse skin, move to fresh air if inhaled, do not induce vomiting if ingested.[3] | MedChemExpress[3] |
| Handling | Avoid contact with eyes, skin, and clothing. Avoid dust and aerosol formation. Use in an area with appropriate exhaust ventilation.[3] | MedChemExpress[3] |
| Spill Procedures | Absorb solutions with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. Dispose of contaminated material as per regulations.[3] | MedChemExpress[3] |
Experimental Protocols for Waste Generation
Waste generation typically occurs during the preparation of stock solutions and in various experimental assays.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Objective: To prepare a 10 mM stock solution of this compound (Molecular Weight: 532.99 g/mol ) in Dimethyl Sulfoxide (DMSO).[3]
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
-
-
Procedure:
-
Tare a sterile, empty microcentrifuge tube on the analytical balance.
-
Carefully weigh 5.33 mg of this compound powder into the tared tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot into smaller volumes for single-use to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
-
-
Waste Generated:
-
Contaminated weigh paper or boats.
-
Contaminated pipette tips.
-
Empty source vials.
-
Spilled powder or solution.
-
Unused or expired stock solutions.
-
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory chemical waste disposal and should be followed in consultation with your institution's Environmental Health & Safety (EHS) department.[4][6][7]
Step 1: Segregation of Waste Proper segregation is critical to prevent incompatible materials from mixing.[6][8]
-
Solid Waste:
-
Collect all non-sharp solid waste contaminated with this compound, such as gloves, weigh paper, and absorbent pads, in a dedicated, clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound. Since it is often dissolved in DMSO (a non-halogenated organic solvent), this waste should be collected in a container designated for non-halogenated organic waste.[9]
-
Do not mix aqueous waste with organic solvent waste.[9]
-
Never dispose of solutions containing this compound or its solvents down the sanitary sewer.[7][10]
-
-
Sharps Waste:
-
Contaminated sharps, such as needles, syringes, or glass Pasteur pipettes, must be placed in a designated sharps container.
-
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all contents (e.g., "this compound, Dimethyl Sulfoxide").[10]
-
Container Integrity: Use containers that are compatible with the waste being collected (e.g., glass or polyethylene for organic solvents).[8][9] Keep containers securely closed except when adding waste.[9]
-
Secondary Containment: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] Use secondary containment bins to prevent spills from spreading, especially for liquid waste.[7]
Step 3: Disposal of Empty Containers
-
An empty container that held this compound can be disposed of as regular trash only after all contents have been removed.[7]
-
It is best practice to rinse the "empty" container with a suitable solvent (like acetone or ethanol), and dispose of the rinsate as hazardous liquid waste.[9]
-
After rinsing, deface or remove the original label before placing the container in the appropriate recycling or trash receptacle.[7]
Step 4: Requesting Waste Pickup
-
Once a waste container is full or has been in the SAA for the maximum allowed time (e.g., 6-12 months, check institutional policy), arrange for its collection by your institution's EHS department.[4][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. slu.edu [slu.edu]
Comprehensive Safety and Handling Guide for Dhx9-IN-6
This document provides essential safety, handling, and disposal protocols for Dhx9-IN-6, a potent inhibitor of the ATP-dependent RNA helicase A (DHX9).[1] It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and to build confidence in chemical handling procedures.
Chemical and Physical Properties
This compound is a small molecule inhibitor used in cancer research.[1] Its key properties are summarized below.
| Property | Value | Source |
| Chemical Name | N-[3-chloro-5-[(methylsulfonyl)amino]phenyl]-4-[3-[(5-fluoro-3-pyridinyl)methoxy]-2-pyridinyl]-2-thiophenecarboxamide | [2] |
| Molecular Formula | C23H18ClFN4O4S2 | [2][3] |
| Molecular Weight | 532.99 g/mol | [1][3] |
| CAS Number | 2973401-56-6 | [2][3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL)[2][4], up to 100 mg/mL with ultrasonic assistance.[1] |
Personal Protective Equipment (PPE) and Exposure Controls
While this compound is not classified as a hazardous substance, standard laboratory safety protocols must be followed to minimize exposure.[3]
-
Engineering Controls: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[3] Ensure that a safety shower and eyewash station are readily accessible.[3]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Not required if handled in a properly functioning fume hood. Avoid generating dust.[3]
-
Handling, Storage, and Operational Plans
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid inhalation of dust or aerosols.[3]
-
Handle the compound in a chemical fume hood.
-
When preparing solutions, use newly opened, hygroscopic DMSO for best solubility.[1]
Storage Conditions: The stability of this compound depends on the storage conditions.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Source: MedchemExpress[1], Cayman Chemical[2]
Note: Once a stock solution is prepared, it is recommended to create single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1]
Operational Workflow for Handling this compound
The following diagram outlines the key logistical steps from receiving the compound to its final disposal.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention. |
| Skin Contact | Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek medical attention. |
Source: MedchemExpress Safety Data Sheet[3]
Spill Cleanup Protocol: In case of a spill, follow these steps:
-
Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[5]
-
Wear PPE: Don appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain Spill: For a solid powder spill, gently cover it with a damp paper towel to avoid generating dust.[6] For a liquid spill, encircle the spill with an inert absorbent material (e.g., vermiculite, spill pillows).[6][7]
-
Absorb & Collect: Carefully scoop the absorbed material or the covered powder into a designated hazardous waste container.[8]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., 70% ethanol) and then soap and water.
-
Dispose: Seal the waste container and label it clearly as "Hazardous Waste - Spill Cleanup Debris" with the chemical name.[5] Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal Plan
Dispose of this compound and associated waste in accordance with institutional, local, and national regulations.[1] Do not mix with other waste streams.[1]
-
Unused Compound/Solutions: Collect in a clearly labeled, sealed hazardous waste container.
-
Contaminated Labware: Collect disposable items (pipette tips, tubes, gloves) in a dedicated, lined hazardous waste pail.[9]
-
Empty Containers: Rinse the original container three times with a suitable solvent. Collect the first rinse as hazardous waste.[9] Deface the label on the empty, rinsed container before disposing of it in the appropriate solid waste stream (e.g., glass disposal).[9]
DHX9 Signaling and Mechanism of Action
DHX9 is a multifunctional DExH-box helicase that unwinds DNA and RNA and is integral to processes like DNA replication, transcription, and maintaining genomic stability.[3] Its inhibition is a therapeutic strategy, particularly in cancers with high reliance on these pathways.[10] DHX9 interacts with key cellular proteins and pathways; for instance, it is involved in Toll-like receptor (TLR) signaling through MyD88 to activate immune responses and interacts with the p53 signaling pathway upon replicative stress.[2][11]
The diagram below illustrates a simplified overview of DHX9's involvement in cellular signaling.
Experimental Protocols
A. Preparation of a 10 mM Stock Solution
-
Materials: this compound solid powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 532.99 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 0.001 L * 532.99 g/mol = 0.00533 g = 5.33 mg.
-
-
Procedure: a. In a fume hood, weigh out 5.33 mg of this compound powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube.[1] c. Vortex thoroughly to dissolve the compound. If needed, use an ultrasonic bath to aid dissolution.[1] d. Once fully dissolved, create single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
B. Protocol: Cell Proliferation Assay (e.g., using EdU incorporation)
This protocol is adapted from methodologies used for other DHX9 inhibitors and is suitable for assessing the effect of this compound on cancer cell proliferation.[12]
-
Cell Plating: Plate cancer cells (e.g., HCT116, LS411N) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0.01 µM to 10 µM) and a DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).
-
EdU Labeling: Two hours before the end of the incubation period, add 5-ethynyl-2'-deoxyuridine (EdU) to each well at a final concentration of 10 µM and incubate.[12]
-
Fixation and Permeabilization: a. Remove the EdU-containing medium and wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes.
-
EdU Detection: a. Wash the cells twice with a wash buffer (e.g., 3% BSA in PBS). b. Prepare the Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488) according to the manufacturer's instructions. c. Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Counterstaining and Imaging: a. Wash the cells once. b. Counterstain the nuclei with a DNA stain like Hoechst 33342. c. Image the plate using a high-content imaging system.
-
Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-positive cells) for each treatment condition. Plot the results to determine the IC50 value of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. louisville.edu [louisville.edu]
- 6. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
